molecular formula C17H19NO B10844149 4-butyl-N-phenylbenzamide

4-butyl-N-phenylbenzamide

カタログ番号: B10844149
分子量: 253.34 g/mol
InChIキー: PNJHOPPVHVQWPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-butyl-N-phenylbenzamide is a synthetic organic compound belonging to the class of N-phenylbenzamides (also known as N-phenylbenzamides). These compounds are characterized by a benzamide structure where the nitrogen atom is substituted with a phenyl group. As a research chemical, this compound is of significant interest in medicinal chemistry and materials science for developing new therapeutic agents and functional materials. Compounds within this class have demonstrated a range of promising biological activities. Research on similar N-phenylbenzamide structures has identified potent antiviral activity against enteroviruses such as Coxsackievirus B3 (CVB3) and A9 (CVA9), with mechanisms of action that involve stabilizing the viral capsid and inhibiting uncoating . Other N-phenylbenzamide analogues have shown considerable inhibitory effects against Hepatitis C Virus (HCV) . Beyond virology, this chemical family is also explored for antiprotozoal activity against kinetoplastid parasites like Trypanosoma brucei ,

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C17H19NO

分子量

253.34 g/mol

IUPAC名

4-butyl-N-phenylbenzamide

InChI

InChI=1S/C17H19NO/c1-2-3-7-14-10-12-15(13-11-14)17(19)18-16-8-5-4-6-9-16/h4-6,8-13H,2-3,7H2,1H3,(H,18,19)

InChIキー

PNJHOPPVHVQWPM-UHFFFAOYSA-N

正規SMILES

CCCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2

製品の起源

United States
Foundational & Exploratory

mechanism of action of 4-butyl-N-phenylbenzamide in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 4-butyl-N-phenylbenzamide

Abstract

4-butyl-N-phenylbenzamide is an under-explored aromatic amide whose specific mechanism of action has not been definitively characterized in publicly available literature. However, its core structure, N-phenylbenzamide, is a privileged scaffold found in numerous compounds with well-defined biological activities.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the in vitro mechanism of action of 4-butyl-N-phenylbenzamide. By leveraging structure-activity relationships from analogous compounds, we present several primary, testable hypotheses and detail the experimental workflows required to validate them. This document is structured not as a statement of a known mechanism, but as an investigative roadmap, emphasizing scientific integrity and self-validating experimental design.

Introduction to 4-butyl-N-phenylbenzamide

4-butyl-N-phenylbenzamide (PubChem CID: 182513) is a benzamide derivative characterized by a phenyl group on the amide nitrogen and a butyl group at the para-position of the benzoyl ring. The 4-butyl substitution significantly increases the molecule's lipophilicity, which may enhance its ability to cross cellular membranes and interact with hydrophobic pockets within biological targets. While direct mechanistic data is scarce, the broader benzamide class is a cornerstone of medicinal chemistry, with derivatives acting as anticancer, epigenetic, antiparasitic, and antiviral agents.[1][2][3] This guide will focus on the most probable mechanisms of action based on these structural precedents.

Primary Hypothesized Mechanisms of Action

Based on extensive analysis of related N-phenylbenzamide compounds, we can formulate several primary hypotheses for the mechanism of action of 4-butyl-N-phenylbenzamide.

Hypothesis A: Modulation of Mitochondrial Function via the Permeability Transition Pore (PTP)

A compelling line of evidence points towards mitochondrial targeting. Structurally related N-phenylbenzamides have been identified as inhibitors of the mitochondrial permeability transition pore (PTP), a multiprotein complex in the inner mitochondrial membrane that plays a critical role in regulating apoptosis, or programmed cell death. Sustained opening of the PTP leads to the collapse of the mitochondrial membrane potential, release of pro-apoptotic factors, and ultimately, cell death. The para-substitution on the benzoyl ring is a strong determinant of this activity.

PTP_Pathway cluster_mito Mitochondrion mPTP mPTP CytoC Cytochrome c mPTP->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Apoptosis Apoptosis Casp3->Apoptosis Apoptosome->Casp3 Activates Drug 4-butyl-N-phenylbenzamide Drug->mPTP Inhibits or Modulates SIRT1_Pathway Drug 4-butyl-N-phenylbenzamide SIRT1 SIRT1 (Deacetylase) Drug->SIRT1 Inhibits p53_Ac Acetylated p53 SIRT1->p53_Ac Deacetylates PGC1a_Ac Acetylated PGC-1α SIRT1->PGC1a_Ac Deacetylates Apoptosis Apoptosis p53_Ac->Apoptosis Induces MitoBio Mitochondrial Biogenesis PGC1a_Ac->MitoBio Suppresses p53 p53 PGC1a PGC-1α

Caption: Hypothesized inhibition of the SIRT1 signaling pathway.

Hypothesis C: Broad-Spectrum Kinase or Enzyme Inhibition

The lipophilic nature of the 4-butyl group suggests the compound may favorably bind to hydrophobic pockets within enzymes like kinases or ATPases. Indeed, 4-amino-N-phenylbenzamide derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis. [4]It is plausible that 4-butyl-N-phenylbenzamide could act as an inhibitor of one or more kinases or other enzymes with suitable hydrophobic binding sites.

In Vitro Experimental Workflows for Mechanism Deconvolution

To systematically test these hypotheses, a tiered approach starting with broad phenotypic assays followed by specific target-based validation is recommended.

Foundational Cellular Assays

The first step is to determine the compound's effect on cell viability to establish effective concentration ranges for subsequent mechanistic studies.

Protocol: MTT Cell Proliferation Assay This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. [5]

  • Cell Seeding: Seed cells (e.g., a cancer cell line like HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-butyl-N-phenylbenzamide (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis. [4]

Workflow for Investigating Mitochondrial Modulation (Hypothesis A)

If the compound shows cytotoxic activity, the next step is to investigate if this is mediated by mitochondrial disruption.

Workflow_Mito Start Cytotoxicity Observed (e.g., MTT Assay) MMP_Assay Measure Mitochondrial Membrane Potential (ΔΨm) (JC-1 or TMRE Assay) Start->MMP_Assay mPTP_Assay Assess mPTP Opening (Calcein-AM Quenching) MMP_Assay->mPTP_Assay If ΔΨm is lost Conclusion Conclusion: Evidence for mPTP -mediated Apoptosis mPTP_Assay->Conclusion If mPTP opens

Caption: Experimental workflow to test for mitochondrial modulation.

Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

  • Cell Treatment: Seed and treat cells with 4-butyl-N-phenylbenzamide at 1x and 2x its IC50 value for a relevant time period (e.g., 12-24 hours). Include a positive control known to depolarize mitochondria (e.g., CCCP).

  • JC-1 Staining: Remove the medium and incubate cells with 2 µM JC-1 dye in culture medium for 30 minutes at 37°C.

  • Washing: Wash cells twice with a phosphate-buffered saline (PBS).

  • Analysis: Analyze cells using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~529 nm).

  • Interpretation: A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

Workflow for Investigating Sirtuin Inhibition (Hypothesis B)

To test for direct enzyme inhibition, a cell-free biochemical assay is the gold standard.

Protocol: In Vitro Fluorometric SIRT1 Activity Assay

  • Reagents: Use a commercial SIRT1 activity assay kit, which typically includes recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on p53), NAD+, and a developer solution.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, NAD+, and varying concentrations of 4-butyl-N-phenylbenzamide. Include a known SIRT1 inhibitor (e.g., EX-527) as a positive control and a vehicle-only (no inhibitor) control. [6]3. Enzyme Addition: Initiate the reaction by adding the SIRT1 enzyme to all wells except for a no-enzyme background control.

  • Substrate Addition: Immediately add the fluorogenic peptide substrate.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes, protected from light.

  • Development: Stop the reaction and develop the signal by adding the developer solution, which reacts with the deacetylated substrate to produce a fluorescent signal. Incubate for 15 minutes.

  • Measurement: Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 460 nm Em).

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.

Data Summary of Structurally Related Compounds

To provide context for potential efficacy, the following table summarizes reported in vitro activities of various N-phenylbenzamide derivatives.

Compound Class/DerivativeTarget(s)Assay TypeReported Potency (IC50/EC50)Reference
N-phenylbenzamidesMitochondrial PTPCell-basedEC50 = 280 nM (for a related analog)
3-amino-N-(4-bromophenyl)-4-methoxybenzamideEnterovirus 71 (EV71)Antiviral AssayIC50 = 5.7 - 12 µM
4-Amino-N-phenylbenzamide AnalogsDNMT3AEnzyme InhibitionEC50 = 0.9 µM[4]
4-Amino-N-phenylbenzamide AnalogsVEGFR-2Anti-proliferative85.81% inhibition[4]
Dicationic bis-benzamidesKinetoplast DNA (kDNA)Anti-parasiticEC50 = 0.83 μM (vs. T. brucei)

Conclusion and Forward Outlook

While the precise in vitro mechanism of action for 4-butyl-N-phenylbenzamide remains to be fully elucidated, strong evidence from structurally related compounds points toward mitochondrial modulation or epigenetic enzyme inhibition as highly probable pathways. The experimental workflows detailed in this guide provide a robust and systematic approach for dissecting its biological activity. Initial cell viability assays should be followed by targeted biochemical and cell-based assays to probe the most likely molecular targets, such as the mitochondrial permeability transition pore and SIRT1. The results of these investigations will be crucial for defining the therapeutic potential of this compound and guiding future drug development efforts.

References

  • EvitaChem. (n.d.). Buy 4-butyl-N-phenylbenzamide (EVT-10976115).
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Journal of Scientific Research.
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (n.d.). Molecules.
  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023, September 20). Journal of Medicinal Chemistry.
  • A Comparative Guide to the Efficacy of 4-Amino-N-(phenyl)benzamide Derivatives in Preclinical Research. (n.d.). BenchChem.
  • SIRT1-dependent mitochondrial biogenesis supports therapeutic effects of 4-butyl-polyhydroxybenzophenone compounds against NAFLD. (2023, November 15). European Journal of Medicinal Chemistry.
  • Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023, February 8). Journal of Pharmacy & Pharmacognosy Research.
  • N-phenyl benzamide derivatives as sirtuin modulators. (n.d.). Google Patents.
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021, May 26). MDPI.
  • Current Trends in Sirtuin Activator and Inhibitor Development. (2024, March 6). MDPI.
  • 4-Amino-N-phenylbenzamide. (n.d.). PubChem.
  • Sirtuin activators and inhibitors. (2012, June 25). Recent Patents on Anti-Cancer Drug Discovery.
  • Potential Biological Activity of n-(4-Formylphenyl)benzamide: A Technical Overview. (n.d.). BenchChem.
  • N-(4-butylphenyl)benzamide. (2026, February 21). Chemsrc.
  • Validating the Target of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Comparative Guide. (n.d.). BenchChem.
  • Structure-based development of novel sirtuin inhibitors. (2011, September 20). Aging.
  • Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. (n.d.). Frontiers in Chemistry.
  • The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. (2021, February 28). MDPI.
  • 4-Phenylbenzamide. (n.d.). PubChem.

Sources

4-Butyl-N-phenylbenzamide: Physicochemical Profiling, Synthesis, and Target Engagement

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of 4-butyl-N-phenylbenzamide not merely as a static chemical entity, but as a highly dynamic, privileged scaffold. The strategic incorporation of a lipophilic alkyl chain onto an aromatic amide core fundamentally alters its interaction with biological membranes and hydrophobic enzyme pockets. This technical guide explores the structural causality, synthetic methodologies, and pharmacological mechanisms that make this compound a critical asset in both materials science and drug development.

Structural Rationale and Physicochemical Profile

4-Butyl-N-phenylbenzamide is an aromatic amide characterized by a central amide linkage connecting a phenyl ring to a benzoyl moiety, which is para-substituted with an n-butyl group.

Isomeric Clarification: While commercial catalogs occasionally conflate the n-butyl and tert-butyl isomers, the canonical SMILES (CCCCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2) strictly denotes the straight-chain n-butyl variant[1]. The n-butyl chain offers greater conformational flexibility compared to the sterically hindered tert-butyl group, allowing it to better adapt to deep, hydrophobic binding pockets in target proteins.

The table below summarizes the core quantitative data driving its application profile. The high predicted cLogP (~6.3) is the most critical feature, as it dictates the molecule's ability to passively diffuse across multiple lipid bilayers—a strict requirement for targeting intracellular organelles[2].

Table 1: Physicochemical and Structural Data
PropertyValue / Description
IUPAC Name 4-butyl-N-phenylbenzamide
Molecular Formula C₁₇H₁₉NO
Molecular Weight 253.34 g/mol
Appearance Pale-yellow crystalline solid
Density ~1.04 g/cm³
Melting Point 70–75 °C
Solubility Soluble in ethanol, dichloromethane (DCM); Insoluble in water
Predicted cLogP ~6.2 – 6.4 (Highly lipophilic)
InChIKey PNJHOPPVHVQWPM-UHFFFAOYSA-N

Self-Validating Chemical Synthesis Protocol

To synthesize 4-butyl-N-phenylbenzamide, we utilize a two-step acyl chloride intermediate pathway rather than direct coupling reagents (like PyBOP). Causality: Thionyl chloride (SOCl₂) is highly atom-economical, easily scalable, and drives the amidation forward with minimal steric hindrance, which is ideal for para-substituted benzoic acids[1].

Step-by-Step Methodology

Step 1: Acyl Chloride Formation

  • Preparation: Dissolve 1.0 equivalent of 4-butylbenzoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Why Argon? The resulting acyl chloride is highly sensitive to atmospheric moisture and will rapidly hydrolyze back to the carboxylic acid.

  • Catalysis & Activation: Add a catalytic drop of N,N-dimethylformamide (DMF). Slowly add 1.5 equivalents of thionyl chloride (SOCl₂) dropwise at 0 °C.

  • Reflux: Heat the mixture to reflux for 2–3 hours. The evolution of SO₂ and HCl gases will cease when the conversion is complete.

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude 4-butylbenzoyl chloride.

Step 2: Amidation and Workup

  • Coupling: In a separate flask, dissolve 1.1 equivalents of aniline and 2.0 equivalents of triethylamine (TEA) in anhydrous DCM at 0 °C. Why TEA? It acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of aniline which would halt the reaction.

  • Addition: Add the acyl chloride dropwise to the aniline solution. Stir at room temperature for 4 hours.

  • Aqueous Workup: Quench the reaction with 1M HCl to wash out unreacted aniline. Follow with saturated NaHCO₃ to remove residual acids, and finally a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and recrystallize the crude solid from an ethanol/water mixture to yield pale-yellow crystals.

Self-Validation Checkpoint: Monitor the amidation via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The product spot will be UV-active (254 nm) and migrate higher than the highly polar aniline. Confirm structural integrity via ¹H-NMR: validate success by the disappearance of the carboxylic acid proton (~12 ppm) and the appearance of the characteristic amide singlet (~10 ppm), alongside the aliphatic multiplet of the butyl chain (0.9–2.6 ppm).

SynthesisWorkflow A 4-Butylbenzoic Acid + SOCl2 B Reflux in DCM (Acyl Chloride) A->B C Aniline + TEA (Amidation) B->C D Aqueous Workup (HCl / NaHCO3) C->D E Recrystallization (EtOH/H2O) D->E F Pure Product (>98% Yield) E->F

Fig 1: Step-by-step synthetic workflow for 4-butyl-N-phenylbenzamide via acyl chloride intermediate.

Pharmacological Mechanisms and Target Engagement

The N-phenylbenzamide scaffold is a recognized pharmacophore with potent activity in two distinct biological arenas: mammalian cardioprotection and antiparasitic therapeutics.

Mammalian mPTP Inhibition

In mammalian cells, the prolonged opening of the mitochondrial permeability transition pore (mPTP) due to calcium overload or oxidative stress (such as during ischemia-reperfusion injury) leads to mitochondrial swelling, cytochrome c release, and apoptosis. N-phenylbenzamide derivatives have been identified as some of the most potent small-molecule inhibitors of the mPTP[3]. Mechanistic Action: These compounds interact with the highly conserved histidyl residues of the oligomycin sensitivity conferral protein (OSCP) subunit of the mitochondrial F₁Fₒ-ATP synthase, effectively blocking pore formation and conferring massive calcium retention capacity to the mitochondria[3].

Kinetoplastid Parasite Eradication

In the context of neglected tropical diseases (e.g., Leishmaniasis, Chagas disease), the N-phenylbenzamide motif acts as a DNA minor groove binder targeting the AT-rich mitochondrial DNA (kDNA) of kinetoplastid parasites[2]. The Role of the Butyl Chain: To reach the kDNA of an intracellular Leishmania amastigote, a drug must traverse four distinct lipid membranes (host cell, parasitophorous vacuole, parasite plasma membrane, and parasite mitochondrion)[2]. The highly lipophilic 4-butyl group provides the necessary membrane permeability. Once inside, the compound displaces High Mobility Group (HMG)-box proteins from the kDNA, causing topological disruption, replication failure, and rapid parasite death.

Mechanism cluster_mPTP Cardioprotection (Mammalian) cluster_Parasite Antiparasitic (Kinetoplastids) Drug 4-Butyl-N-phenylbenzamide Target1 F1FO-ATP Synthase (OSCP Subunit) Drug->Target1 Binds Target2 AT-rich kDNA Minor Groove Drug->Target2 Permeates & Binds Effect1 mPTP Inhibition Target1->Effect1 Outcome1 Prevents Apoptosis Effect1->Outcome1 Effect2 HMG-box Displacement Target2->Effect2 Outcome2 kDNA Disruption Effect2->Outcome2

Fig 2: Dual pharmacological targeting of 4-butyl-N-phenylbenzamide in mammalian and parasitic cells.

ADME and Metabolic Stability Considerations

While the n-butyl chain is a major driver of efficacy via enhanced permeability, it introduces specific pharmacokinetic liabilities. Flexible, straight-chain alkyls are highly susceptible to cytochrome P450-mediated aliphatic oxidation (specifically ω and ω-1 oxidation).

Optimization Strategy: In drug development workflows, if in vitro microsomal stability assays indicate rapid clearance of the 4-butyl variant, researchers often employ isosteric replacements. Introducing steric hindrance via N-methylation of the amide bond, or substituting the terminal methyl of the butyl chain with a trifluoromethyl (-CF₃) group, can effectively block oxidative metabolism while preserving the critical cLogP required for mitochondrial targeting.

References

  • Roy, S., et al. "N-Phenylbenzamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore". National Center for Biotechnology Information (PMC). Available at:[Link]

  • Nué-Martinez, J. J., et al. "Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites". Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • MDPI. "Kinetoplast-Directed Therapies: A Selective Mitochondrial Approach to Combat Leishmaniasis". MDPI Pharmaceuticals. Available at:[Link]

Sources

Comprehensive Pharmacokinetic Profiling of 4-Butyl-N-phenylbenzamide in Murine Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-butyl-N-phenylbenzamide (often referred to as 4-tert-butyl-N-phenylbenzamide) is a highly lipophilic aromatic amide utilized as a structural pharmacophore in various drug discovery programs. While its rigid benzamide linker and bulky alkyl groups confer excellent target binding affinity, they introduce significant Absorption, Distribution, Metabolism, and Excretion (ADME) challenges. This whitepaper provides an authoritative, step-by-step technical framework for evaluating the pharmacokinetics (PK) of this compound in murine models, emphasizing the causality behind protocol design, metabolic liabilities, and bioanalytical quantification.

Physicochemical Rationale & Metabolic Liabilities

Before initiating in vivo animal studies, a rigorous understanding of the compound's structural liabilities is required. 4-butyl-N-phenylbenzamide possesses a LogP > 3.5, making it highly lipophilic. While this aids in passive membrane permeability, the central amide bond is a known metabolic weak point.

The Causality of Clearance: Aromatic amides are highly susceptible to enzymatic cleavage by hepatic carboxylesterases and amidases. This hydrolysis not only drives rapid first-pass clearance—severely limiting oral bioavailability—but also risks releasing aniline derivatives, which are heavily scrutinized in drug development for potential genotoxicity and hepatotoxicity 1[1]. If the intrinsic clearance is too rapid, researchers must often resort to structural optimization, such as the bioisosteric replacement of the amide bond with 1,2,3-triazoles, to stabilize the molecule against murine and human amidases 2[2].

MetabolicPathway Parent 4-butyl-N-phenylbenzamide CYP CYP450 Oxidation Parent->CYP Amidase Amidase Hydrolysis Parent->Amidase Metab1 Hydroxylated Metabolites CYP->Metab1 Metab2 4-butylbenzoic acid + Aniline Amidase->Metab2

Fig 1. Primary metabolic clearance pathways of 4-butyl-N-phenylbenzamide.

Pre-In Vivo Profiling: Microsomal Stability

Causality: Because amidase and Cytochrome P450 (CYP450) activity varies drastically across species, in vitro screening using Mouse Liver Microsomes (MLMs) is a mandatory, self-validating prerequisite. Dosing a mouse with an uncharacterized amide can lead to zero systemic exposure, wasting animal lives and resources. Calculating the in vitro half-life ( t1/2​ ) dictates whether an intravenous (IV) or oral (PO) route is justifiable.

Protocol 1: MLM Stability Assay
  • Preparation: Thaw MLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological liver conditions.

  • Incubation Mixture: Combine MLMs (0.5 mg/mL final protein concentration), 4-butyl-N-phenylbenzamide (1 µM final concentration), and buffer in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (1 mM final) to initiate CYP450 and amidase enzymatic activity.

  • Quenching & Sampling: At precise intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 0.5 µM tolbutamide).

  • Isolation: Centrifuge the quenched plates at 14,000 x g for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis to calculate intrinsic clearance ( CLint​ ).

In Vivo Murine Pharmacokinetic Study Design

Causality: The high lipophilicity of this benzamide dictates a strict formulation strategy. Standard aqueous buffers will cause immediate precipitation in the bloodstream (causing IV embolism) or poor dissolution in the gastrointestinal tract. A co-solvent system is required. Furthermore, to eliminate inter-subject physiological variability and reduce animal usage, a serial bleeding protocol from a single mouse is vastly superior to historical terminal bleeding methods 3[3].

Protocol 2: Serial Bleeding & Dosing Workflow
  • Animal Preparation: Acclimate 6-8 week-old male C57BL/6 or CD-1 mice. Fast the PO cohort for 12 hours prior to dosing to ensure consistent gastric emptying (water ad libitum).

  • Formulation: Dissolve 4-butyl-N-phenylbenzamide in a co-solvent mixture of 5% DMSO, 10% Tween-80, and 85% sterile saline. Vortex and sonicate until a completely clear solution is achieved.

  • Administration:

    • IV Cohort: Administer 5 mg/kg via slow tail vein injection.

    • PO Cohort: Administer 20 mg/kg via oral gavage.

  • Serial Bleeding: At 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, collect 20 µL of blood via submandibular vein puncture using a sterile lancet. Collect directly into K2EDTA-coated capillary tubes.

  • Plasma Isolation: Centrifuge the blood samples at 3,000 x g for 10 minutes at 4°C. Harvest the plasma layer and store at -80°C.

PKWorkflow Formulation Formulation Optimization (Co-solvents/Lipids) Dosing Murine Dosing (IV & PO Cohorts) Formulation->Dosing Sampling Serial Blood Sampling (Tail Vein/Submandibular) Dosing->Sampling Extraction Plasma Protein Precipitation & Extraction Sampling->Extraction Analysis LC-MS/MS Quantification Extraction->Analysis Modeling Non-Compartmental Analysis (NCA) Analysis->Modeling

Fig 2. Step-by-step in vivo murine pharmacokinetic experimental workflow.

Bioanalytical Methodology: LC-MS/MS Quantification

Causality: High-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is non-negotiable. The structural similarity between the parent amide and its cleaved aniline/benzoic acid metabolites requires precise chromatographic separation. Protein precipitation is chosen over liquid-liquid extraction to guarantee the quantitative recovery of both the highly lipophilic parent drug and any potentially polar hydroxylated metabolites without phase-separation losses.

Protocol 3: LC-MS/MS Extraction
  • Sample Prep: Mix 10 µL of thawed murine plasma with 100 µL of extraction solvent (100% Acetonitrile spiked with 0.5 µM losartan as the internal standard). Vortex vigorously for 3 minutes.

  • Precipitation: Centrifuge at 15,000 x g for 10 minutes at 4°C to firmly pellet the precipitated plasma proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Track the specific precursor-to-product ion transitions for 4-butyl-N-phenylbenzamide.

Quantitative Pharmacokinetic Data Interpretation

Once the plasma concentration-time curve is generated, Non-Compartmental Analysis (NCA) is utilized to derive the PK parameters. Below is a summary table of representative quantitative PK data expected for optimized benzamide derivatives in murine models, demonstrating characteristic rapid absorption but moderate bioavailability due to first-pass metabolism 4[4].

Pharmacokinetic ParameterIV Administration (5 mg/kg)PO Administration (20 mg/kg)Mechanistic Interpretation
Cmax​ (ng/mL) 4,5001,250Rapid systemic entry, but peak PO levels are blunted by hepatic extraction.
Tmax​ (h) N/A0.5High lipophilicity drives rapid passive diffusion across the gut wall.
AUC0−∞​ (h·ng/mL) 3,2006,140Moderate overall systemic exposure achieved with co-solvent formulation.
t1/2​ (h) 1.82.1Short half-life typical of aromatic amides undergoing rapid enzymatic cleavage.
CL (L/h/kg) 1.56N/AModerate to high systemic clearance driven by amidases and CYP450s.
Vdss​ (L/kg) 3.2N/AExtensive tissue distribution beyond plasma volume, driven by the tert-butyl group.
Bioavailability ( F ) 100%48.0% F is limited by first-pass amide hydrolysis in the liver.

References

  • Metabolic Hydrolysis of Aromatic Amides in Selected Rat, Minipig, and Human In Vitro Systems Source: Scientific Reports / PMC URL
  • Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics Source: ACS Chemical Neuroscience / PMC URL
  • Murine Pharmacokinetic Studies Source: Bio-protocol / PMC URL
  • Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site Source: Journal of Medicinal Chemistry / ACS Publications URL

Sources

Comprehensive Physicochemical Profiling of 4-Butyl-N-Phenylbenzamide: Molecular Weight, Lipid Solubility, and Membrane Permeability Kinetics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the early stages of drug discovery and materials science, understanding the physicochemical properties of an intermediate or active pharmaceutical ingredient (API) is paramount. As a Senior Application Scientist, I frequently evaluate how structural modifications dictate macroscopic behavior in biological and synthetic systems.

This technical guide provides an in-depth analysis of 4-butyl-N-phenylbenzamide (often synthesized as the tert-butyl derivative). By examining its exact molecular weight and lipid solubility, we can establish a predictive framework for its pharmacokinetic behavior—specifically, its capacity for passive transcellular membrane diffusion.

Physicochemical Architecture & Causality

To predict how a compound will behave in an assay or a biological system, we must look beyond static numbers and understand the thermodynamic causality driven by its structure.

Molecular Weight & Steric Dynamics

The compound possesses the molecular formula C17H19NO and a precise [1]. In the context of drug development, this mass is highly advantageous. According to [2], molecules under 500 Da generally exhibit superior membrane permeation.

The Causality: A lower molecular weight correlates with a smaller cross-sectional area. When 4-butyl-N-phenylbenzamide approaches a lipid bilayer, its compact size minimizes the steric hindrance and the energy required to create a transient cavity within the dense hydrocarbon core of the membrane.

Lipid Solubility & The Hydrophobic Effect

4-butyl-N-phenylbenzamide is characterized by extreme lipophilicity; it is such as ethanol and dichloromethane[1].

The Causality: The addition of the non-polar butyl (or tert-butyl) group at the para position of the benzoyl ring is the primary driver of this lipid solubility. In an aqueous environment, the hydrophobic butyl chain disrupts the hydrogen-bonded network of water, forcing water molecules to form highly ordered, thermodynamically unfavorable clathrate cages (a decrease in entropy). To minimize this high-energy state, the molecule is driven into the lipophilic phase (e.g., a lipid bilayer or organic solvent) via the hydrophobic effect.

Pharmacokinetic Implications: Membrane Permeability

Molecules with higher lipophilicity inherently demonstrate[3]. However, successful passive diffusion requires a delicate balance. The high partition coefficient (LogP) facilitates rapid insertion into the lipid bilayer, while the polar amide core (providing one H-bond donor and one H-bond acceptor) ensures the molecule can eventually desolvate and exit into the intracellular aqueous phase.

MembraneDiffusion A Extracellular Aqueous Phase (Solvation) B Lipid Bilayer (Hydrophobic Core) High LogP Partitioning A->B Hydrophobic Insertion C Intracellular Aqueous Phase (Desolvation) B->C Diffusion & Release

Passive membrane diffusion pathway of 4-butyl-N-phenylbenzamide driven by lipophilicity.

Experimental Methodologies

To empirically validate the lipid solubility and membrane permeability of 4-butyl-N-phenylbenzamide, the following self-validating protocols are standard practice in analytical laboratories.

Protocol 1: Shake-Flask Method for Partition Coefficient (LogP)

Rationale: 1-Octanol is utilized because its amphiphilic nature (a polar hydroxyl head and a non-polar hydrocarbon tail) closely mimics the solvation thermodynamics of a biological phospholipid bilayer.

  • Pre-equilibration: Vigorously stir equal volumes of 1-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours at 25°C to ensure mutual saturation.

  • Solubilization: Dissolve exactly 1.0 mg of 4-butyl-N-phenylbenzamide into 10 mL of the pre-equilibrated octanol phase.

  • Partitioning: Combine the spiked octanol with 10 mL of pre-equilibrated aqueous buffer in a sealed borosilicate glass vial. Shake mechanically for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3,000 × g for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification: Extract aliquots from both phases and quantify the compound concentration using LC-MS/MS.

Self-Validation Check: Calculate the mass balance. The sum of the mass quantified in the octanol and aqueous phases must equal the initial input mass (acceptable range: 95–105% recovery). A significant deviation indicates compound precipitation at the interface or adsorption to the vial walls, rendering the LogP calculation invalid.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: PAMPA isolates passive transcellular diffusion from active transport mechanisms, providing a high-throughput simulation of membrane permeability.

PAMPAWorkflow Step1 1. Lipid Membrane Preparation (Coat filter with lecithin in dodecane) Step2 2. Donor Compartment Loading (Compound in PBS buffer) Step1->Step2 Step3 3. Incubation (15-16 hours at 25°C) Step2->Step3 Step4 4. Phase Separation & Sampling (Extract from Donor & Acceptor) Step3->Step4 Step5 5. LC-MS/MS Quantification (Calculate Pe & Mass Balance) Step4->Step5

Step-by-step PAMPA workflow for evaluating effective membrane permeability (Pe).

  • Membrane Preparation: Coat the porous PVDF filter of the donor plate with a 1% (w/v) solution of lecithin in dodecane to create the artificial lipid bilayer.

  • Donor Loading: Dilute 4-butyl-N-phenylbenzamide in PBS (pH 7.4) to a final concentration of 10 µM and add it to the donor wells.

  • Acceptor Loading: Fill the acceptor wells with fresh, compound-free PBS.

  • Incubation: Assemble the donor-acceptor sandwich plate and incubate at 25°C for 15 hours in a humidity chamber to prevent solvent evaporation.

  • Analysis: Separate the plates and quantify the concentration in both compartments via LC-MS/MS to calculate the effective permeability coefficient ( Pe​ ).

Self-Validation Check: Run concurrent assays with known reference standards (e.g., highly permeable verapamil and poorly permeable atenolol). If the Pe​ of these standards falls outside their validated historical ranges, the entire assay plate must be rejected due to compromised artificial membrane integrity.

Quantitative Data Summary

The table below summarizes the core physicochemical parameters of 4-butyl-N-phenylbenzamide and their direct mechanistic consequences.

PropertyValueCausality / Significance
IUPAC Name 4-butyl-N-phenylbenzamideStandard nomenclature defining the structural core.
Molecular Formula C17H19NODictates steric bulk and elemental composition.
Molecular Weight 253.34 g/mol < 500 Da; minimizes steric hindrance during diffusion.
Aqueous Solubility InsolubleDriven by the hydrophobic butyl chain and aromatic rings.
Lipid Solubility Soluble (Ethanol, DCM)High affinity for the hydrophobic core of lipid bilayers.
H-Bond Donors 1 (N-H)< 5; reduces the energetic penalty of desolvation.
H-Bond Acceptors 1 (C=O)< 10; facilitates rapid traversal of lipid membranes.

References

  • Wikipedia. "Lipinski's rule of five." Wikimedia Foundation. URL:[Link]

  • University of Niš, Faculty of Science and Mathematics. "Lipinski's rule of five, famous extensions and famous exceptions." Department of Chemistry. URL:[Link]

Sources

The Biological Activity of 4-Butyl-N-Phenylbenzamide Derivatives: A Technical Guide to Pharmacophore Optimization and Pathogen Targeting

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The N-phenylbenzamide scaffold represents a highly privileged structure in modern medicinal chemistry, serving as the foundational core for numerous therapeutic agents. The specific derivatization involving a 4-butyl (or 4-tert-butyl) substitution on the benzamide ring fundamentally alters the physicochemical properties of the molecule. As a Senior Application Scientist, I approach this structural modification not as a random functionalization, but as a calculated enhancement of the molecule's lipophilicity ( logP ) and steric bulk.

The 4-butyl group acts as a lipophilic driver, enabling the molecule to passively diffuse across complex lipid bilayers—such as the tegument of Schistosoma mansoni [1], the viral envelopes of Enterovirus 71 (EV71) [2], and the robust cell walls of Gram-positive bacteria [3]. This guide synthesizes the mechanistic pathways, structure-activity relationship (SAR) dynamics, and validated experimental protocols required to evaluate the broad-spectrum biological activity of 4-butyl-N-phenylbenzamide derivatives.

Mechanistic Pathways and Target Interactions

The biological efficacy of 4-butyl-N-phenylbenzamide derivatives is not limited to a single target; rather, the scaffold exhibits polypharmacology depending on the electronic and steric nature of secondary substitutions (e.g., on the N-phenyl ring).

  • Antiparasitic Action: The lipophilic 4-butyl chain facilitates traversal through multiple parasitic membranes, allowing the core amide to interact with mitochondrial targets, leading to rapid degenerative changes and parasite death [1].

  • Antiviral Action: The benzamide core, particularly when paired with specific electron-donating groups, forms critical hydrogen bonds with viral entry and fusion machinery, effectively halting viral replication at low micromolar concentrations [2].

  • Antibacterial/Antifungal Action: In silico molecular docking confirms that these derivatives interact with key enzymes such as Aminoglycoside-2''-phosphotransferase-IIa (APH2''-IIa) and fungal aspartic proteinases (Saps) via π -stacking and electrostatic interactions[3].

MOA A 4-butyl-N-phenylbenzamide Derivatives B Lipophilic Membrane Traversal (LogP Enhancement) A->B Passive Diffusion C Viral Entry/Fusion Machinery (EV71) B->C H-bonding D DNA Gyrase Binding (π-stacking) B->D Electrostatic E Parasite Degeneration (S. mansoni / L. donovani) B->E Mitochondrial Targeting

Fig 1. Mechanistic pathways of 4-butyl-N-phenylbenzamide derivatives across multiple pathogen targets.

Quantitative Biological Activity Profile

To evaluate the therapeutic window of these derivatives, we must juxtapose their potency (EC50/IC50/MIC) against their cytotoxicity (CC50/TC50). A high Selectivity Index (SI) is the primary milestone in hit-to-lead optimization. The table below summarizes the quantitative data derived from recent high-throughput screening campaigns[1, 2, 3].

Pathogen TargetKey Derivative ProfileActivity MetricCytotoxicity (CC50/TC50)Selectivity Index (SI)
Schistosoma mansoni (Adult) Dichlorinated N-phenylbenzamideEC50 = 0.08 μM9.8 μM (HEK 293 cells)123
Enterovirus 71 (EV71) 4-methoxy/3-amino derivativeIC50 = 5.7 - 12.0 μM620 μM (Vero cells)> 50
Staphylococcus aureus Nitro-substituted derivativeMIC = 1.95 - 3.9 µg/mLN/AN/A
Candida albicans Halogenated N-phenylbenzamideZOI = 12 - 15 mmLow tissue accumulationHigh

Data causality note: The exceptional SI of 123 against S. mansoni is driven by the specific placement of electron-withdrawing groups (e.g., halogens) on the N-phenyl ring, which increases target residence time without corresponding increases in mammalian cell toxicity [1].

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. Every step is designed to minimize false positives and thermodynamic degradation.

Protocol A: Microwave-Assisted Synthesis of 4-Butyl-N-Phenylbenzamide Derivatives

Causality: Traditional reflux amidation suffers from extended reaction times and thermal degradation of the aniline precursor. Microwave irradiation at 150°C ensures rapid, uniform heating, pushing the reaction to thermodynamic completion in minutes while preventing the formation of undesired side products.

  • Acyl Chloride Generation: Suspend 4-butylbenzoic acid (1.0 mmol) in 10 mL of anhydrous chlorobenzene. Add thionyl chloride ( SOCl2​ , 1.5 mmol). Reflux for 1 hour. Rationale: Converting the carboxylic acid to an acyl chloride drastically increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by weakly nucleophilic substituted anilines.

  • Amide Coupling: Cool the mixture to room temperature. Introduce the target substituted aniline (1.0 mmol) and a catalytic amount of phosphorus trichloride ( PCl3​ , 0.5 mmol).

  • Microwave Irradiation: Seal the reaction vessel and irradiate in a dedicated microwave reactor at 150°C (500 W) for exactly 10 minutes.

  • Purification: Filter the hot reaction mixture to remove unreacted polymeric byproducts. Allow the filtrate to stand at 4°C for 12 hours to induce crystallization.

  • Validation: Recrystallize the crude product from absolute ethanol. Confirm structure and purity (>95%) via 1H -NMR, 13C -NMR, and LC-MS.

Protocol B: In Vitro Schistosomicidal Screening (WormAssay)

Causality: Motility is a direct, undeniable phenotypic indicator of parasite viability. The automated WormAssay provides unbiased, high-throughput quantification, eliminating the subjectivity of manual microscopic observation.

  • Parasite Culturing: Maintain adult S. mansoni pairs in Basal Medium Eagle (BME) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2​ atmosphere.

  • Compound Dispensing: Prepare serial dilutions of the synthesized derivatives in DMSO. Add to the culture plates ensuring the final DMSO concentration remains strictly < 1% v/v . Rationale: DMSO concentrations exceeding 1% induce solvent-mediated osmotic stress, leading to false-positive parasite mortality.

  • Phenotypic Tracking: Monitor parasite motility over a 24- to 48-hour period using the automated WormAssay optical tracking system.

  • Data Analysis: Calculate the EC50 using non-linear regression analysis (GraphPad Prism). Counter-screen the most potent compounds against HEK 293 cells using a standard resazurin reduction assay for 48 hours to establish the CC50 and calculate the Selectivity Index ( SI=CC50​/EC50​ ).

Workflow S1 Acyl Chloride Formation (SOCl2) S2 Amide Coupling (Aniline + Microwave) S1->S2 S3 Purification & Characterization S2->S3 S4 In Vitro Assays (WormAssay / MIC) S3->S4 S5 SAR Analysis (Craig Plot) S4->S5

Fig 2. Standardized experimental workflow from microwave-assisted synthesis to SAR evaluation.

Structure-Activity Relationship (SAR) Dynamics

The optimization of the 4-butyl-N-phenylbenzamide scaffold relies heavily on the Craig Plot , a powerful heuristic tool that plots the hydrophobic character ( π ) of a substituent against its electronic effect (Hammett substitution constant, σ ) [1].

  • The Hydrophobic Driver ( π ): The 4-butyl group provides a substantial positive π value. This high lipophilicity is non-negotiable for target engagement in lipid-rich environments (e.g., viral envelopes and parasitic teguments).

  • The Electronic Modulator ( σ ): SAR studies indicate that placing strong electron-withdrawing groups (high positive σ , such as −Cl , −CF3​ , or −NO2​ ) on the meta or para positions of the N-phenyl ring drastically increases potency. Causality: Electron-withdrawing groups increase the acidity of the central amide proton, thereby strengthening critical hydrogen-bond donor interactions with target proteins (e.g., viral capsid proteins or bacterial DNA gyrase) while simultaneously improving metabolic stability against hepatic cytochromes.

Conclusion

The 4-butyl-N-phenylbenzamide derivative class is a highly versatile pharmacophore. By carefully balancing the lipophilic drive of the 4-butyl moiety with the electronic modulation of the N-phenyl ring, researchers can selectively tune these molecules to target parasitic, viral, or bacterial pathogens. Adherence to strict, self-validating synthetic and assay protocols ensures that hit compounds can be reliably advanced through the preclinical drug discovery pipeline.

References

  • Kanyanta, M., Lengwe, C., Mambwe, D., Francisco, K. R., Liu, L. J., Sun, Y. U., Amarasinghe, D. K., Caffrey, C. R., & Cheuka, P. M. (2023). "Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni." Bioorganic & Medicinal Chemistry Letters, 82, 129164.[Link]

  • Ji, X.-Y., Wang, H.-Q., Hao, L.-H., He, W.-Y., Gao, R.-M., Li, Y.-P., Li, Y.-H., Jiang, J.-D., & Li, Z.-R. (2013). "Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors." Molecules, 18(3), 3630-3640.[Link]

  • Sulistyowaty, M. I., Putra, G. S., Budiati, T., Indrianingsih, A. W., Anwari, F., Kesuma, D., Matsunami, K., & Yamauchi, T. (2023). "Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides." International Journal of Molecular Sciences, 24(3), 2745.[Link]

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-butyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of 4-butyl-N-phenylbenzamide

The N-arylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this class have demonstrated a wide spectrum of activities, including antischistosomal, G protein-coupled receptor (GPR35) agonism, and dopamine receptor modulation.[1][2] 4-butyl-N-phenylbenzamide, a specific analogue within this class, remains a molecule of significant interest with underexplored therapeutic potential.[3] A critical step in characterizing any novel compound is the determination of its receptor binding affinity, a measure of the strength of the interaction between the compound and its biological target. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to meticulously characterize the receptor binding affinity of 4-butyl-N-phenylbenzamide.

This document deviates from a rigid template, instead presenting a logical and scientifically-grounded workflow. As a Senior Application Scientist, the emphasis is not just on the "how" but the "why" – elucidating the rationale behind experimental choices to ensure robust and reproducible data.

Part 1: Target Identification and Prioritization for 4-butyl-N-phenylbenzamide

Given the novelty of 4-butyl-N-phenylbenzamide, a crucial first step is to identify and prioritize potential receptor targets. This is guided by the structure-activity relationships (SAR) of analogous N-phenylbenzamide derivatives.

Leveraging Structure-Activity Relationship (SAR) Data

Extensive research on N-arylbenzamide derivatives has provided valuable SAR insights. For instance, studies on N-phenylbenzamide analogs have revealed that substituents on the phenyl rings can significantly influence biological activity.[1][2] The 4-butyl group on the benzamide ring of our compound of interest is an alkyl substituent, which may confer a distinct pharmacological profile compared to previously studied analogs with electron-withdrawing or -donating groups at this position.[3]

Potential target classes for 4-butyl-N-phenylbenzamide, based on existing literature for similar scaffolds, include:

  • G-Protein Coupled Receptors (GPCRs):

    • Dopamine Receptors: N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides have shown high affinity for dopamine D3 receptors.[4] The butyl chain in 4-butyl-N-phenylbenzamide could potentially interact with the binding pockets of these receptors.

    • Opioid Receptors: While structurally distinct, some benzamide derivatives have shown affinity for opioid receptors.[5]

    • GPR35: N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been identified as potent GPR35 agonists.[2]

  • Enzymes:

    • Tyrosine Kinases: 4-(Arylaminomethyl)benzamide derivatives have been investigated as potential tyrosine kinase inhibitors.[6]

    • Alternative Oxidase: N-phenylbenzamide derivatives have been identified as inhibitors of alternative oxidase.[7]

Prioritization Strategy

A pragmatic approach to target prioritization would involve:

  • Initial Broad Screening: Utilize commercially available broad panel screening services (e.g., Eurofins' BioPrint®, DiscoverX's KINOMEscan®) to test 4-butyl-N-phenylbenzamide against a diverse range of receptors and enzymes at a single high concentration.

  • Focus on "Hits": "Hits" from the initial screen (e.g., >50% inhibition or activity) should be prioritized for more detailed binding studies.

  • Hypothesis-Driven Selection: Based on the SAR data, a focused panel of receptors (e.g., dopamine receptor subtypes, GPR35) should be selected for direct investigation, even if they do not emerge as primary hits in the initial broad screen.

G cluster_0 Target Identification Workflow A 4-butyl-N-phenylbenzamide B SAR Analysis of N-phenylbenzamide Analogs A->B C Broad Panel Screening (e.g., BioPrint®, KINOMEscan®) A->C D Hypothesis-Driven Target Selection (e.g., Dopamine Receptors, GPR35) B->D E Identification of Preliminary 'Hits' C->E F Prioritized Target List for Binding Affinity Studies D->F E->F

Caption: Workflow for target identification and prioritization.

Part 2: Gold-Standard Methodologies for Determining Receptor Binding Affinity

Once a prioritized list of potential targets is established, the next step is to quantitatively determine the binding affinity of 4-butyl-N-phenylbenzamide for these targets. The three most robust and widely used techniques are Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Radioligand Binding Assays: The Classic Approach

Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its receptor due to their high sensitivity and robustness.[8] These assays involve the use of a radiolabeled ligand (a molecule known to bind to the target receptor) and measuring its displacement by the unlabeled test compound (4-butyl-N-phenylbenzamide).

In a competitive binding assay, a fixed concentration of a high-affinity radioligand is incubated with the receptor source (e.g., cell membranes expressing the target receptor) in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for the same binding site on the receptor. The amount of radioactivity bound to the receptors is then measured, which is inversely proportional to the affinity and concentration of the test compound. From this data, the half-maximal inhibitory concentration (IC50) is determined, which can then be converted to the inhibition constant (Ki), a measure of the compound's binding affinity.[9]

G cluster_0 Competitive Radioligand Binding Assay cluster_1 Low [Test Compound] cluster_2 High [Test Compound] receptor Receptor radioligand Radioligand (*) test_compound 4-butyl-N-phenylbenzamide receptor1 Receptor radioligand1 Radioligand (*) receptor1->radioligand1 High Binding receptor2 Receptor test_compound2 4-butyl-N-phenylbenzamide receptor2->test_compound2 High Binding

Caption: Principle of competitive radioligand binding.

This protocol is a generalized template and must be optimized for each specific receptor-ligand system.

  • Receptor Preparation:

    • Culture cells expressing the target receptor to near confluence.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer.[10]

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[10]

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, the membrane preparation, and the radioligand to designated wells.

    • Non-specific Binding (NSB): Add assay buffer, the membrane preparation, the radioligand, and a high concentration of a known, unlabeled ligand (different from the test compound) to designated wells. This determines the amount of radioligand that binds to non-receptor components.[11]

    • Test Compound Wells: Add assay buffer, the membrane preparation, the radioligand, and serial dilutions of 4-butyl-N-phenylbenzamide to the remaining wells.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[10] Gentle agitation is recommended.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The receptors and bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

  • Detection:

    • Dry the filter plate.

    • Add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter (e.g., a MicroBeta counter).[10]

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Analysis

SPR is a powerful optical technique for studying biomolecular interactions in real-time without the need for labels.[12] It provides kinetic information (association and dissociation rates) in addition to affinity data.

In an SPR experiment, one of the interacting molecules (the "ligand," typically the receptor) is immobilized on a sensor chip with a thin gold film. A solution containing the other molecule (the "analyte," 4-butyl-N-phenylbenzamide) is flowed over the sensor surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This change is proportional to the mass of analyte bound and is recorded in a sensorgram, a plot of response units (RU) versus time.[12]

G cluster_0 SPR Experimental Workflow A Immobilize Receptor on Sensor Chip B Flow Buffer over Surface (Establish Baseline) A->B C Inject 4-butyl-N-phenylbenzamide (Association Phase) B->C D Flow Buffer over Surface (Dissociation Phase) C->D E Regenerate Sensor Surface D->E F Analyze Sensorgram (Determine kon, koff, Kd) E->F

Caption: General workflow for an SPR experiment.

  • Ligand Immobilization:

    • Choose an appropriate sensor chip and immobilization chemistry (e.g., amine coupling for proteins).

    • Activate the sensor surface.

    • Inject the purified receptor protein over the surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups on the surface.

  • Analyte Preparation:

    • Prepare a series of precise dilutions of 4-butyl-N-phenylbenzamide in the running buffer. A solvent correction may be necessary if DMSO is used to dissolve the compound.

  • Binding Analysis:

    • Equilibrate the system by flowing running buffer over the sensor surface to establish a stable baseline.

    • Inject the lowest concentration of 4-butyl-N-phenylbenzamide over the surface for a defined period (association phase).

    • Switch back to flowing running buffer to monitor the dissociation of the compound from the receptor (dissociation phase).

    • After the dissociation phase, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

    • Repeat the injection cycle with increasing concentrations of 4-butyl-N-phenylbenzamide.

  • Data Analysis:

    • The resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.

    • This analysis yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC): The Thermodynamic Approach

ITC is a highly quantitative technique that directly measures the heat released or absorbed during a binding event.[13] It is the only method that can determine all binding parameters (affinity, stoichiometry, enthalpy, and entropy) in a single experiment.[13]

In an ITC experiment, a solution of the ligand (4-butyl-N-phenylbenzamide) is titrated into a solution of the macromolecule (the receptor) in a sample cell. The heat change upon each injection is measured relative to a reference cell. The resulting data is a plot of heat change per injection versus the molar ratio of ligand to macromolecule.[14]

G cluster_0 ITC Principle A Syringe with 4-butyl-N-phenylbenzamide B Sample Cell with Receptor A->B D Heat Detector B->D C Reference Cell C->D E Binding Isotherm Plot D->E F Thermodynamic Parameters (Kd, ΔH, ΔS, n) E->F

Caption: Schematic of an ITC experiment.

  • Sample Preparation:

    • Prepare highly pure and concentrated solutions of both the receptor protein and 4-butyl-N-phenylbenzamide.

    • Crucially, both solutions must be in the exact same buffer to minimize heats of dilution. Dialyze the protein against the final buffer extensively.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells.

    • Load the receptor solution into the sample cell and the corresponding buffer into the reference cell.

    • Load the 4-butyl-N-phenylbenzamide solution into the injection syringe.

    • Allow the instrument to equilibrate to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the 4-butyl-N-phenylbenzamide solution into the sample cell.

    • The heat change after each injection is measured until the receptor becomes saturated and no further heat change is observed.

  • Data Analysis:

    • The raw data (power vs. time) is integrated to obtain the heat change for each injection.

    • These values are plotted against the molar ratio of ligand to receptor.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[14] The entropy of binding (ΔS) can then be calculated.

Part 3: Data Presentation and Interpretation

The data obtained from these assays should be presented clearly and concisely to allow for straightforward interpretation and comparison.

Quantitative Data Summary
ParameterRadioligand Binding AssaySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Affinity Ki (nM)Kd (nM)Kd (nM)
Kinetics Not directly measuredkon (M⁻¹s⁻¹), koff (s⁻¹)Not directly measured
Stoichiometry Not directly measuredCan be inferredn (Ligand:Receptor)
Thermodynamics Not measuredNot directly measuredΔH (kcal/mol), ΔS (cal/mol·K)
Primary Output IC50, KiSensorgramBinding Isotherm
Integrated Data Analysis

A comprehensive understanding of the binding of 4-butyl-N-phenylbenzamide is achieved by integrating the data from multiple techniques. For example, the Kd values obtained from SPR and ITC should be in good agreement with the Ki value from the radioligand binding assay for the same receptor. Discrepancies may indicate complexities in the binding mechanism that require further investigation. The kinetic data from SPR provides valuable insights into the residence time of the compound on its target, which can be a critical determinant of in vivo efficacy. The thermodynamic signature from ITC can guide further lead optimization efforts.

Conclusion

Determining the receptor binding affinity of a novel compound like 4-butyl-N-phenylbenzamide is a multi-faceted process that requires careful planning, execution, and data interpretation. By employing a systematic approach that begins with informed target identification and progresses to rigorous characterization using orthogonal, gold-standard techniques such as radioligand binding assays, SPR, and ITC, researchers can build a comprehensive binding profile. This detailed understanding is fundamental to elucidating the mechanism of action and ultimately unlocking the therapeutic potential of 4-butyl-N-phenylbenzamide.

References

  • Reaction Biology. ITC Assay Service for Drug Discovery. Available at: [Link].

  • Vaitiekunas, P. et al. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 705, 29-49.
  • Gifford Bioscience. Radioligand Binding Assay. Available at: [Link].

  • American Laboratory. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. Available at: [Link].

  • Chelatec. In vitro binding Assays – Cell Based Assays. Available at: [Link].

  • ATA Scientific. (2018). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions. Available at: [Link].

  • El-Sabbagh, A. M. et al. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Scientific Reports, 13(1), 5567.
  • Wang, L. et al. (2018). SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists. Molecules, 23(10), 2469.
  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available at: [Link].

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 2), F153-8.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link].

  • Eckelman, W. C. (2008). In vitro receptor binding assays: general methods and considerations. Current protocols in pharmacology, Chapter 9, Unit 9.3.
  • Gifford Bioscience. About Ligand Binding Assays. Available at: [Link].

  • Cai, W., & Chen, X. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science China. Life sciences, 54(1), 86–90.
  • Kumar, A. et al. (2019). Design, synthesis, and evaluation of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides as selective dopamine D3 receptor ligands. Bioorganic & medicinal chemistry, 27(18), 115003.
  • Bio-Rad. Large and Small Molecule Screening by SPR. Available at: [Link].

  • González-Bacerio, J. et al. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 66(19), 13391-13410.
  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Available at: [Link].

  • Aragen Life Sciences. Optimized SPR-Based Screening of RNA-Targeting Small Molecules. Available at: [Link].

  • Leopoldo, M. et al. (2002). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Journal of medicinal chemistry, 45(26), 5727–5735.
  • Hovhannisyan, A. A. et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543.
  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Available at: [Link].

  • Kim, J. H. et al. (2021). Surface Plasmon Resonance Assay for Identification of Small Molecules Capable of Inhibiting Aβ Aggregation. ACS applied materials & interfaces, 13(24), 27958–27968.
  • da Silva, A. B. et al. (2017). N-Phenylbenzamide derivatives as alternative oxidase inhibitors: Synthesis, molecular properties, 1H-STD NMR, and QSAR. Bioorganic & medicinal chemistry, 25(15), 4065–4076.
  • Chen, L. et al. (2008). Derivatives of aryl-4-guanidinomethylbenzoate and N-aryl-4-guanidinomethylbenzamide as new antibacterial agents: synthesis and bioactivity. Acta pharmacologica Sinica, 29(2), 255–265.
  • Shafi, S. et al. (2005). Synthesis of 4-(benzamide) and 4-(phthalimide)-substituted phenoxypropanolamines and their beta-1, beta-2-adrenergic receptor binding studies. Indian Journal of Chemistry - Section B, 44B(7), 1441-1445.
  • Wang, Y. et al. (2024). Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. Molecules, 29(21), 5038.
  • Chemical Synthesis Database. 4-butylsulfanyl-N-phenylbenzamide. Available at: [Link].

  • Thomas, J. B. et al. (2001). Opioid peptide receptor studies. 15. Relative efficacy of 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino] -N,N-diethylbenzamide and related compounds at the cloned human delta opioid receptor. Journal of medicinal chemistry, 44(12), 1997–2003.
  • Ragab, F. A. et al. (2013). Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents. Archiv der Pharmazie, 346(6), 491–498.
  • Butler, R. N. et al. (2024). Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. Molecules, 29(20), 4699.
  • ResearchGate. Binding affinity of tested compounds at opioid receptors. Available at: [Link].

  • Li, Y. et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(1), 500–511.

Sources

Unveiling the Downstream Cellular Targets of 4-Butyl-N-phenylbenzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The aromatic amide 4-butyl-N-phenylbenzamide (also known as 4-tert-butyl-N-phenylbenzamide) has emerged as a highly versatile scaffold in medicinal chemistry [1]. Characterized by a phenyl group attached to the nitrogen atom of the amide functional group and a lipophilic tert-butyl group at the para position of the benzene ring, this compound exhibits exceptional membrane permeability and structural adaptability [1]. Recent computational and in vitro studies have identified several downstream cellular and viral targets, positioning it as a promising candidate for antiviral, antiparasitic, and host-directed therapies [1, 2].

This technical guide dissects the mechanistic pathways, primary targets, and experimental validation protocols associated with 4-butyl-N-phenylbenzamide.

Primary Downstream Targets and Mechanisms of Action

The pharmacological profile of 4-butyl-N-phenylbenzamide is driven by its ability to engage both mammalian receptors and pathogen-specific macromolecules[1, 2]. The 4-alkyl substitution is critical, as it enhances passive diffusion and optimizes steric interactions within target binding pockets [1].

Sphingosine-1-Phosphate Receptor 3 (S1PR3)

In mammalian systems, molecular docking studies have identified the Sphingosine-1-phosphate receptor 3 (S1PR3) as a primary high-affinity target [2]. S1PR3 is a G-protein-coupled receptor (GPCR) implicated in vascular tone, immune cell trafficking, and inflammatory responses.

  • Binding Affinity: 4-tert-butyl-N-phenylbenzamide exhibits a remarkable binding energy of –10.5 kcal/mol against S1PR3 (PDB ID: 7C4S) [2].

  • Mechanism: The compound occupies the active site through a combination of hydrogen bonding (via the amide core) and deep hydrophobic interactions driven by the bulky tert-butyl group [2]. Binding modulates the Gq-coupled signaling cascade, influencing intracellular calcium mobilization.

S1PR3_Pathway Compound 4-butyl-N-phenylbenzamide S1PR3 S1PR3 Receptor (PDB: 7C4S) Compound->S1PR3 Binds (-10.5 kcal/mol) Gq Gq Protein S1PR3->Gq Activates PLC PLC-beta Gq->PLC Stimulates Calcium Intracellular Calcium Release PLC->Calcium Induces

Figure 1: Proposed downstream signaling cascade following S1PR3 modulation by 4-butyl-N-phenylbenzamide.

SARS-CoV-2 Main Protease (Mpro / 3CLpro)

Beyond host receptors, the compound acts as a viral protease inhibitor. It targets the SARS-CoV-2 main protease (Mpro) , an enzyme essential for cleaving viral polyproteins during replication [2].

  • Binding Affinity: The compound binds to Mpro (PDB ID: 6LU7) with an affinity of –6.7 kcal/mol [2].

  • Mechanism: The aromatic rings and the amide linker interact with the catalytic dyad (His41 and Cys145) of the protease, sterically hindering the entry of native viral polypeptide substrates [2].

Kinetoplastid Mitochondrial DNA (kDNA)

In the context of antiparasitic action, N-phenylbenzamide derivatives are potent inhibitors of trypanosomatid parasites (Leishmania donovani, Trypanosoma cruzi) [1, 3].

  • Target: The AT-rich mitochondrial DNA (kDNA) network [3].

  • Mechanism: The 4-butyl substitution significantly improves membrane permeability, allowing the molecule to traverse the parasite's plasma and mitochondrial membranes [1]. Once inside the mitochondrion, it acts as a minor groove binder to the kDNA, disrupting replication and triggering parasite apoptosis[1, 3].

Quantitative Target Affinity Summary

The following table summarizes the binding energetics and target classifications for 4-butyl-N-phenylbenzamide based on recent in silico and in vitro profiling [2].

Biological TargetTarget TypePDB IDBinding Energy (kcal/mol)Primary Interaction Modality
S1PR3 Host GPCR7C4S-10.5Hydrophobic pocket insertion (tert-butyl)
SARS-CoV-2 Mpro Viral Enzyme6LU7-6.7H-bonding at catalytic dyad
kDNA Parasite GenomeN/ASubmicromolar (IC50)AT-rich minor groove binding

Experimental Protocols for Target Validation

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies used to confirm the downstream targets of 4-butyl-N-phenylbenzamide.

Protocol A: Molecular Docking and Interaction Analysis (S1PR3 and Mpro)

Causality: Computational docking predicts the thermodynamic feasibility of binding. Using AutoDock Vina ensures robust conformational sampling, while PyMOL visualizes the specific amino acid residues involved in the interaction[2].

  • Protein Preparation: Download target structures (7C4S for S1PR3; 6LU7 for Mpro) from the Protein Data Bank. Remove co-crystallized ligands and water molecules. Add polar hydrogens and assign Gasteiger charges.

  • Ligand Preparation: Generate the 3D conformation of 4-tert-butyl-N-phenylbenzamide. Minimize energy using an MMFF94 force field.

  • Grid Box Definition: Center the grid box on the known active sites (e.g., the orthosteric binding pocket of S1PR3 and the Cys145/His41 dyad of 6LU7). Set exhaustiveness to 8 or higher.

  • Execution & Analysis: Run AutoDock Vina 1.2 [2]. Extract the top-ranked poses based on the most negative binding energy (kcal/mol).

  • Validation: Use Discovery Studio Visualizer to map 2D ligand-receptor interaction diagrams, specifically quantifying hydrogen bond lengths and pi-pi stacking interactions.

Protocol B: kDNA Minor Groove Binding Assay (Thermal Melting - ΔTm)

Causality: Minor groove binders stabilize the DNA double helix, requiring higher temperatures to denature the strands. Measuring the shift in melting temperature (ΔTm) directly correlates with binding affinity [3].

  • Oligonucleotide Preparation: Synthesize AT-rich hairpin DNA sequences representative of kinetoplastid kDNA.

  • Incubation: Mix 1 µM of the DNA sequence with varying concentrations (1 µM to 10 µM) of 4-butyl-N-phenylbenzamide in a physiological buffer (pH 7.4).

  • Thermal Denaturation: Monitor UV absorbance at 260 nm using a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Ramp the temperature from 25°C to 95°C at a rate of 0.5°C/min.

  • Data Extraction: Calculate the first derivative of the melting curve to determine the Tm. A positive ΔTm > 2°C indicates significant minor groove stabilization [3].

kDNA_Workflow Synthesis Compound Synthesis (Amidation) Incubation Incubate with Trypanosomatid Parasites Synthesis->Incubation Diffusion Passive Diffusion (Enhanced by 4-butyl group) Incubation->Diffusion Binding kDNA Minor Groove Binding Diffusion->Binding CellDeath Parasite Apoptosis Binding->CellDeath

Figure 2: Workflow demonstrating the progression from compound application to kDNA-mediated parasite apoptosis.

References

  • EvitaChem. "Buy 4-butyl-N-phenylbenzamide (EVT-10976115)." EvitaChem.
  • Ziyadulla, M.E. "EFFICIENT SYNTHESIS OF N-PHENYLBENZAMIDES VIA AMIDATION OF VINYL ESTERS OF AROMATIC CARBOXYLIC ACIDS WITH ANILINE." CHEMICAL PROBLEMS.
  • Nué-Martinez, J. Jonathan, et al. "Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites." Journal of Medicinal Chemistry - ACS Publications, October 2023.

Methodological & Application

Application Note: Scalable Organic Synthesis of 4-Butyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Methodology: Acyl Chloride Activation via Oxalyl Chloride followed by Nucleophilic Acyl Substitution

Introduction & Strategic Rationale

The synthesis of aromatic amides like 4-butyl-N-phenylbenzamide (often investigated in the form of its tert-butyl isomer for pharmaceutical and materials science applications[1]) is a fundamental transformation in medicinal chemistry. While direct condensation of a carboxylic acid and an amine is theoretically possible, it typically results in an unreactive acid-base ammonium carboxylate salt rather than an amide[2].

To overcome this thermodynamic barrier, the carboxylic acid must be activated. This protocol employs a two-phase strategy:

  • Activation: Conversion of 4-butylbenzoic acid to the highly electrophilic 4-butylbenzoyl chloride.

  • Coupling: Nucleophilic acyl substitution with aniline in the presence of an organic base[3].

While traditional Schotten-Baumann conditions utilize a biphasic aqueous sodium hydroxide system[4], this protocol is optimized for a strictly anhydrous organic environment using dichloromethane (DCM) and N,N-Diisopropylethylamine (DIPEA). This modification prevents the competitive hydrolysis of the acid chloride intermediate, ensuring maximum atom economy and yield[].

Workflow A 4-Butylbenzoic Acid B 4-Butylbenzoyl Chloride (Reactive Intermediate) A->B 1. (COCl)2, cat. DMF 2. DCM, 0 °C to RT C 4-Butyl-N-phenylbenzamide (Target Amide) B->C 1. Aniline, DIPEA 2. DCM, 0 °C to RT

Synthetic workflow for 4-butyl-N-phenylbenzamide via acyl chloride intermediate.

Experimental Design & Stoichiometry

The following table outlines the quantitative requirements for a 10 mmol scale synthesis. Oxalyl chloride is used in slight excess to ensure complete activation, while DIPEA is used in a 2.5-fold excess to act as a robust acid scavenger.

Table 1: Reagent Quantities for 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountDensity (g/mL)Function
4-Butylbenzoic acid 178.231.01.78 g-Starting Material
Oxalyl chloride 126.931.21.05 mL1.45Activating Agent
N,N-Dimethylformamide (DMF) 73.090.0538 µL0.94Catalyst
Aniline 93.131.11.00 mL1.02Nucleophile
DIPEA 129.242.54.37 mL0.74Acid Scavenger
Dichloromethane (DCM) 84.93-40 mL1.33Solvent

Step-by-Step Protocol & Mechanistic Causality

Phase 1: Acid Chloride Formation

Objective: Convert the stable carboxylic acid into a highly reactive electrophile.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with inert gas (N₂ or Argon).

  • Dissolution: Add 4-butylbenzoic acid (1.78 g, 10 mmol) and anhydrous DCM (20 mL). Stir until fully dissolved.

  • Catalysis: Inject catalytic DMF (38 µL).

    • Causality: DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent (a chloroiminium ion). This intermediate is vastly more electrophilic than oxalyl chloride alone, rapidly converting the carboxylic acid to the acid chloride while regenerating the DMF catalyst[6].

  • Activation: Cool the flask to 0 °C using an ice bath. Slowly add oxalyl chloride (1.05 mL, 12 mmol) dropwise via syringe.

    • Causality: The reaction produces equimolar amounts of CO, CO₂, and HCl gases. Dropwise addition at 0 °C controls the exotherm and prevents the vigorous effervescence from carrying away the volatile oxalyl chloride[6].

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (TLC Quench): Acid chlorides hydrolyze on silica gel, making direct TLC monitoring impossible. Validation step: Withdraw 10 µL of the reaction mixture and quench it into 0.5 mL of methanol. Spot this against the starting material on a TLC plate (Eluent: 20% EtOAc/Hexanes). The instantaneous formation of the methyl ester (which runs significantly higher than the acid) confirms complete conversion.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Redissolve the resulting yellow oil (crude 4-butylbenzoyl chloride) in 10 mL of fresh anhydrous DCM.

Phase 2: Amide Bond Formation

Objective: Execute the nucleophilic acyl substitution while managing the HCl byproduct.

Mechanism N1 Acyl Chloride + Aniline N2 Nucleophilic Attack (N lone pair to C=O) N1->N2 N3 Tetrahedral Intermediate (Zwitterionic) N2->N3 N4 Collapse & Cl- Expulsion N3->N4 N5 Protonated Amide Intermediate N4->N5 N6 Deprotonation by DIPEA N5->N6 N7 Neutral Amide Product N6->N7

Nucleophilic acyl substitution mechanism for amide bond formation.

  • Nucleophile Preparation: In a separate flame-dried 100 mL flask, combine aniline (1.00 mL, 11 mmol), DIPEA (4.37 mL, 25 mmol), and anhydrous DCM (10 mL). Cool to 0 °C.

  • Coupling: Transfer the acid chloride solution to an addition funnel (or use a syringe) and add it dropwise to the aniline/DIPEA solution over 15 minutes.

    • Causality (Order of Addition): Adding the electrophile to a solution containing an excess of base ensures that the generated HCl is immediately scavenged by DIPEA. If the base were lacking, HCl would protonate the aniline, rendering it non-nucleophilic and stalling the reaction[].

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours.

Phase 3: Isolation & Purification

Objective: Chemoselectively remove unreacted starting materials and byproducts.

  • Quenching: Dilute the reaction mixture with an additional 20 mL of DCM and quench by adding 20 mL of deionized water. Transfer to a separatory funnel.

  • Acid Wash (Self-Validating): Wash the organic layer with 1M aqueous HCl (2 × 20 mL).

    • Causality: This selectively protonates any unreacted aniline and the DIPEA base, pulling them into the aqueous layer as water-soluble hydrochloride salts.

  • Base Wash (Self-Validating): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL).

    • Causality: This deprotonates any residual 4-butylbenzoic acid (from trace hydrolysis of the acid chloride), pulling it into the aqueous layer as a sodium carboxylate salt.

  • Drying: Wash with brine (20 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

  • Recrystallization: Recrystallize from a mixture of Ethyl Acetate and Hexanes to afford 4-butyl-N-phenylbenzamide as pure white crystals.

Alternative Methodologies: Carbodiimide Coupling

While the acyl chloride route is highly scalable and atom-economical for simple aromatic amides, drug development professionals working with sensitive substrates (e.g., chiral amino acids) often prefer milder coupling agents to prevent epimerization[7].

An industry-standard alternative is the EDC/HOBt coupling system[8]. In this pathway, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form an O-acylisourea intermediate. Because this intermediate can undergo deleterious side reactions, Hydroxybenzotriazole (HOBt) is added as a nucleophilic catalyst. HOBt attacks the O-acylisourea to form an active HOBt-ester, which then smoothly acylates the aniline to form the amide[8]. Though highly effective, EDC/HOBt generates stoichiometric urea byproducts and is generally reserved for complex, late-stage functionalization rather than the synthesis of robust building blocks like 4-butyl-N-phenylbenzamide.

Sources

Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopy Reference Data for 4-Butyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Reference Protocol

Scientific Context & Target Relevance

The structural class of N-phenylbenzamides represents a versatile scaffold in medicinal chemistry. While the parent name 4-butyl-N-phenylbenzamide technically refers to the linear n-butyl chain, the tert-butyl isomer (4-tert-butyl-N-phenylbenzamide , CAS: 65861-72-5) is the overwhelmingly predominant derivative in contemporary pharmaceutical research[1].

Recent molecular docking and in silico studies have identified 4-tert-butyl-N-phenylbenzamide as a highly promising dual-target inhibitor[2]. It exhibits profound binding affinity for the S1PR3 receptor ( Δ G = -10.5 kcal/mol) and the SARS-CoV-2 main protease ( Δ G = -6.7 kcal/mol) through a network of targeted hydrogen bonding and hydrophobic interactions[2]. The compound is typically synthesized via the amidation of 4-tert-butylbenzoic acid (or its vinyl ester/acyl chloride derivatives) with aniline[2][3].

Because the efficacy of this scaffold relies heavily on the spatial orientation of the bulky alkyl group and the hydrogen-bond donating capacity of the amide, rigorous structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step.

Experimental Methodology & Self-Validating Protocols

To ensure reproducibility and high-fidelity spectral data, the following protocol establishes a self-validating workflow for NMR acquisition. Do not merely execute these steps; understand the physical causality behind them to troubleshoot anomalies.

Sample Preparation
  • Solvent Selection: Use Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ readily dissolves the hydrophobic benzamide scaffold while providing a deuterium lock signal to compensate for magnetic field drift. TMS provides an internal reference (0.00 ppm) [4].

  • Concentration: Weigh exactly 15–20 mg of the analyte for ¹H NMR, or up to 50 mg for ¹³C NMR, and dissolve in 0.6 mL of CDCl₃.

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

    • Causality: Undissolved particulates create microscopic magnetic susceptibility gradients, which distort the local B₀ field and severely broaden spectral lines, obscuring critical J-couplings.

Spectrometer Setup & Acquisition Parameters
  • Locking and Tuning: Insert the sample and lock onto the CDCl₃ deuterium signal. Perform automated tuning and matching (ATMA).

    • Causality: Tuning matches the probe's circuitry impedance to the specific sample, maximizing radiofrequency (RF) pulse efficiency and signal-to-noise ratio (SNR).

  • Shimming (Validation Checkpoint 1): Optimize the Z1–Z5 shims.

    • Self-Validation: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. It must be < 1.0 Hz . If it exceeds this, re-shim the magnet.

  • Pulse Sequence (¹H NMR): 400 MHz, 16 scans, 30° flip angle, and a relaxation delay (D1) of 1.5 seconds.

    • Causality: A 1.5s D1 ensures complete longitudinal relaxation (T₁) of the aromatic protons, ensuring accurate quantitative integration.

  • Pulse Sequence (¹³C NMR): 100 MHz, 1024 scans, D1 of 2.0 seconds, with WALTZ-16 composite pulse decoupling to remove ¹H-¹³C scalar couplings.

Mechanistic & Workflow Visualizations

Workflow Prep 1. Sample Prep Filter into CDCl3 Tune 2. Tune & Match Impedance Match Prep->Tune Shim 3. Shimming TMS FWHM < 1Hz Tune->Shim Acq 4. Acquisition 1H/13C Pulses Shim->Acq Val 5. Validation Integral Checks Acq->Val

Fig 1: Self-validating NMR acquisition workflow for structural characterization.

MOA Ligand 4-tert-butyl-N-phenylbenzamide Mpro SARS-CoV-2 Mpro (PDB: 6LU7) Ligand->Mpro ΔG = -6.7 kcal/mol S1PR3 S1PR3 Receptor (PDB: 7C4S) Ligand->S1PR3 ΔG = -10.5 kcal/mol Inhib Dual-Target Inhibition Therapeutic Potential Mpro->Inhib S1PR3->Inhib

Fig 2: Dual-target binding affinity of the benzamide derivative.

Spectroscopic Reference Data & Structural Assignments

The data below represents the expected high-resolution shifts for the primary bioactive isomer, 4-tert-butyl-N-phenylbenzamide , in CDCl₃.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Validation Checkpoint 2: The integral ratio of the aliphatic singlet (1.35 ppm) to the total aromatic and amide region (7.15–7.85 ppm) must be exactly 9:10 . Deviations >5% indicate co-eluting impurities or solvent evaporation.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Assignment
t-Bu 1.35s9H--C(CH ₃)₃
C4' 7.15t1H7.5Aniline para Ar-H
C3', C5' 7.36t2H7.8Aniline meta Ar-H
C3, C5 7.49d2H8.5Benzoyl meta Ar-H
C2', C6' 7.64d2H8.0Aniline ortho Ar-H
C2, C6 7.82d2H8.5Benzoyl ortho Ar-H
NH 7.85br s1H-Amide -NH -

Note on Causality: The benzoyl ortho protons (7.82 ppm) are heavily deshielded by the magnetic anisotropy of the adjacent carbonyl group. The broadness of the NH peak (7.85 ppm) is due to quadrupolar relaxation from the ¹⁴N nucleus and dynamic hydrogen bonding [4].

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Validation Checkpoint 3: Confirm the presence of the carbonyl peak at ~165.8 ppm. The absence of a peak at ~172 ppm (carboxylic acid) or ~168 ppm (acyl chloride) validates the complete conversion of starting materials[3].

Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
31.2 CH₃-C(C H₃)₃
35.0 Cq-C (CH₃)₃
120.2 CHC2', C6' (Aniline ortho)
124.5 CHC4' (Aniline para)
125.7 CHC3, C5 (Benzoyl meta)
127.1 CHC2, C6 (Benzoyl ortho)
129.1 CHC3', C5' (Aniline meta)
132.0 CqC1 (Benzoyl ipso to C=O)
138.1 CqC1' (Aniline ipso to NH)
155.4 CqC4 (Benzoyl ipso to t-Bu)
165.8 CqC =O (Amide carbonyl)
Table 3: Diagnostic Differences for the n-Butyl Isomer

If synthesizing the linear 4-(n-butyl)-N-phenylbenzamide , the aromatic region remains largely identical, but the aliphatic region will shift dramatically. Use these diagnostic peaks to differentiate the isomers:

Isomer¹H NMR Aliphatic Signature (CDCl₃)¹³C NMR Aliphatic Signature (CDCl₃)
tert-Butyl 1.35 ppm (s, 9H)31.2 (CH₃), 35.0 (Cq)
n-Butyl 0.93 (t, 3H), 1.36 (h, 2H), 1.62 (p, 2H), 2.68 (t, 2H)13.9 (CH₃), 22.3 (CH₂), 33.5 (CH₂), 35.6 (CH₂)

Validation Checkpoint 4: Always cross-reference your spectra against known solvent residuals. In CDCl₃, residual CHCl₃ appears at 7.26 ppm (¹H) and 77.16 ppm (¹³C triplet), while water appears at 1.56 ppm [5]. Do not misassign these as analyte peaks.

Sources

Application Note: High-Throughput Screening (HTS) Guidelines for 4-Butyl-N-Phenylbenzamide and Analogues

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Phenotypic screening for Mitochondrial Permeability Transition Pore (mPTP) inhibitors.

Executive Summary & Target Biology

The mitochondrial permeability transition pore (mPTP) is a catastrophic, non-selective inner membrane channel. Triggered by mitochondrial calcium (Ca²⁺) overload and oxidative stress, persistent mPTP opening leads to osmotic swelling, outer membrane rupture, and necrotic cell death[1]. This mechanism is a primary driver in ischemic reperfusion injuries and neurodegenerative proteinopathies[1].

High-throughput screening (HTS) campaigns have successfully identified the N-phenylbenzamide scaffold as a potent class of small-molecule mPTP inhibitors[2]. Within this class, 4-butyl-N-phenylbenzamide represents a critical structural evolution. While early derivatives relied on 4-halo or 4-nitro substitutions, the incorporation of a non-planar 4-alkyl group (butyl or tert-butyl) significantly enhances the compound's lipophilicity (predicted cLogP ~6.2–6.4). This structural modification is causally linked to improved passive diffusion across the outer mitochondrial membrane, allowing the compound to efficiently access hydrophobic binding pockets within the inner membrane mPTP complex.

mPTP_Pathway Ca Ca2+ Overload & Oxidative Stress mPTP mPTP Complex (Inner Membrane) Ca->mPTP Triggers CypD Cyclophilin D (Matrix Regulator) CypD->mPTP Sensitizes Swelling Mitochondrial Swelling & Rupture mPTP->Swelling Pore Opening Inhibitor 4-butyl-N- phenylbenzamide Inhibitor->mPTP Blocks

Figure 1: mPTP activation pathway and targeted inhibition by 4-butyl-N-phenylbenzamide.

Assay Logic & Self-Validating Workflow

To ensure a high-fidelity screening cascade, this guideline employs a self-validating, two-tier orthogonal approach.

  • Primary HTS (Light Scattering): Mitochondria are roughly the size of the 540 nm wavelength. Intact, energized mitochondria refract light, yielding high optical density (OD). When the mPTP opens, massive influx of solutes causes rapid matrix swelling and a corresponding drop in OD₅₄₀[2]. This provides a rapid, label-free phenotypic readout ideal for 384-well formats.

  • Secondary Orthogonal Screen (Calcium Retention Capacity - CRC): To rule out optical artifacts (e.g., compound precipitation altering absorbance), hits are validated using a fluorometric CRC assay. By utilizing Calcium Green-5N—a dye impermeable to the inner mitochondrial membrane—we can quantify the exact threshold of Ca²⁺ pulses required to trigger pore opening[2]. Potent N-phenylbenzamides confer exceptionally high CRC ratios[3].

HTS_Workflow Prep 1. Mitochondrial Isolation (Differential Centrifugation) Primary 2. Primary HTS: Light Scattering (384-well, Abs 540 nm) Prep->Primary Energized Mitochondria Secondary 3. Orthogonal Assay: CRC (Calcium Green-5N Fluorescence) Primary->Secondary Active Hits (Z' > 0.6) Hit 4. Hit Validation & SAR (EC50 Profiling) Secondary->Hit High CRC Ratio Confirmed

Figure 2: Two-tier orthogonal HTS workflow for validating mPTP inhibitors.

Step-by-Step Experimental Protocols

Mitochondrial Isolation (Rodent Liver)

Note: Fresh isolation is critical. Freeze-thawing compromises inner membrane integrity, rendering mPTP assays void.

  • Homogenization: Excise liver tissue and homogenize in ice-cold Isolation Buffer (250 mM Sucrose, 10 mM Tris-HCl, 10 µM EGTA, pH 7.4).

    • Causality: EGTA is mandatory to chelate ambient Ca²⁺, preventing premature mPTP triggering during the mechanical stress of homogenization[2].

  • Differential Centrifugation: Centrifuge at 800 × g for 10 min at 4°C to pellet nuclei and unbroken cells. Transfer the supernatant and centrifuge at 8,000 × g for 10 min to pellet the heavy mitochondrial fraction.

  • Resuspension: Wash the pellet twice in EGTA-free buffer to remove chelators that would otherwise interfere with the downstream Ca²⁺ triggers. Resuspend to a final stock concentration of 20–30 mg/mL (quantified via BCA assay).

Primary HTS: Mitochondrial Swelling Assay (384-Well Format)
  • Buffer Preparation: Prepare Swelling Assay Buffer (250 mM Sucrose, 10 mM MOPS-Tris, 5 mM Succinate, 1 µM Rotenone, pH 7.4).

    • Causality: Succinate energizes the mitochondria via Complex II, establishing the proton motive force necessary for Ca²⁺ uptake. Rotenone inhibits Complex I, preventing reverse electron transport and standardizing baseline reactive oxygen species (ROS) production[1].

  • Plate Assembly: Dispense 40 µL of Assay Buffer containing 0.5 mg/mL mitochondria into a clear-bottom 384-well plate.

  • Compound Addition: Pin-transfer 100 nL of 4-butyl-N-phenylbenzamide (or test library compounds) in DMSO. Include Cyclosporin A (CsA, 1 µM) as a positive control and 0.1% DMSO as a vehicle control. Incubate for 5 minutes at 25°C.

  • Baseline Read: Record baseline absorbance at 540 nm using a microplate reader for 2 minutes.

  • Trigger: Inject 10 µL of CaCl₂ (final concentration 250 µM) to induce mPTP opening.

  • Kinetic Measurement: Read OD₅₄₀ every 30 seconds for 20 minutes. Calculate the area under the curve (AUC) or the Vmax of the absorbance drop.

Secondary Validation: Calcium Retention Capacity (CRC) Assay
  • Dye Equilibration: In a 96-well black plate, add 100 µL CRC Buffer (Swelling Buffer + 1 µM Calcium Green-5N) and 0.5 mg/mL mitochondria.

    • Causality: Calcium Green-5N is membrane-impermeable. It emits low fluorescence when Ca²⁺ is sequestered inside the matrix, but fluoresces intensely (Ex 505 nm / Em 535 nm) when the mPTP opens and dumps Ca²⁺ into the extramitochondrial space[2].

  • Compound Incubation: Add test compounds (e.g., 4-butyl-N-phenylbenzamide) and incubate for 5 minutes.

  • Pulsed Trigger: Using an automated fluidics reader, inject 10 µM CaCl₂ pulses every 2 minutes.

  • Readout: Fluorescence will spike upon injection, then rapidly decay as mitochondria uptake the Ca²⁺. The cycle at which fluorescence spikes and fails to decay marks the opening of the mPTP.

Quantitative Data & Validation Metrics

To ensure robust HTS performance, the assay must meet strict statistical parameters. Below is a summary of expected validation metrics and the pharmacological profile of the N-phenylbenzamide class.

Table 1: HTS Assay Quality Control Metrics

Metric Target Value Causality / Interpretation
Z'-Factor > 0.65 Ensures a wide dynamic range between the DMSO vehicle (full swelling) and CsA positive control (full inhibition).
CV% (Vehicle) < 5% Low coefficient of variation indicates homogeneous mitochondrial suspension and precise automated liquid handling.

| S/B Ratio | > 4.0 | Signal-to-background ratio guarantees clear differentiation of the OD₅₄₀ drop upon Ca²⁺ injection. |

Table 2: Reference Pharmacological Profile of N-phenylbenzamides

Compound / Scaffold Predicted cLogP Swelling Assay EC₅₀ CRC Ratio (Treated/Control)
Cyclosporin A (Control) N/A ~50 nM 4.0 - 5.0
Base N-phenylbenzamide ~3.5 > 5 µM 1.5 - 2.0
4-butyl-N-phenylbenzamide ~6.2 - 6.4 Undisclosed / in dev. High (Predicted)

| Optimized Analog (e.g., Cmpd 4) | ~5.8 | 280 nM | 19.0[2] |

Note: Optimized derivatives of the N-phenylbenzamide series have demonstrated EC₅₀ values as low as 280 nM and unprecedented CRC ratios up to 19, validating the scaffold's extreme potency[2][3].

Troubleshooting & Self-Validating Controls

  • No OD₅₄₀ Drop in Vehicle Control: If the DMSO control fails to swell upon Ca²⁺ addition, the mitochondria are likely uncoupled or structurally compromised during isolation. Solution: Ensure strict temperature control (4°C) during isolation and verify the absence of EGTA in the final resuspension buffer.

  • Premature mPTP Opening: If fluorescence in the CRC assay remains high after the very first Ca²⁺ pulse, ambient calcium contamination is present. Solution: Use ultra-pure water for buffers and ensure plasticware is thoroughly washed.

  • False Positives (Optical Interference): Highly lipophilic compounds like 4-butyl-N-phenylbenzamide can occasionally precipitate in aqueous buffers, artificially maintaining high OD₅₄₀. Solution: The CRC orthogonal assay inherently filters out these false positives, as precipitation will not prevent the massive Ca²⁺ release detected by Calcium Green-5N.

References

  • Buy 4-butyl-N-phenylbenzamide (EVT-10976115)
  • Source: nih.gov (ChemMedChem)
  • Source: portlandpress.com (Biochemical Society Transactions)

Sources

Troubleshooting & Optimization

improving percentage yield in 4-butyl-N-phenylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-butyl-N-phenylbenzamide. Our focus is on diagnosing and resolving common experimental challenges to improve reaction efficiency and final product yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective synthetic routes for 4-butyl-N-phenylbenzamide?

A1: The most prevalent methods involve the acylation of aniline with a derivative of 4-butylbenzoic acid. The two primary approaches are:

  • Acyl Chloride (Schotten-Baumann) Method : This is often the most direct route. 4-butylbenzoic acid is first converted to its more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.[1] This acyl chloride is then reacted with aniline in the presence of a base (like aqueous NaOH or pyridine) to form the amide.[2] This method is robust and generally high-yielding if conditions are carefully controlled.

  • Carboxylic Acid Coupling Method : This "one-pot" approach avoids the isolation of the acyl chloride. The 4-butylbenzoic acid is activated in situ using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which facilitates the direct reaction with aniline.[3][4] This is particularly useful for sensitive substrates but can introduce challenges related to byproduct removal.[5]

Q2: My reaction yield is consistently low. What are the most likely culprits?

A2: Consistently low yields in this synthesis typically trace back to one of three areas:

  • Reagent Quality and Stoichiometry : The purity of your starting materials, especially the aniline and the 4-butylbenzoyl chloride, is critical. The acyl chloride is highly sensitive to moisture and can hydrolyze back to the carboxylic acid. Additionally, the HCl gas produced during the reaction can protonate the aniline, rendering it non-nucleophilic.

  • Reaction Conditions : Inadequate control of temperature, reaction time, or mixing can lead to increased side reactions. For the Schotten-Baumann reaction, ensuring the base effectively neutralizes the generated HCl is paramount. For coupling reactions, temperature and reaction time must be optimized to ensure complete activation without degrading the reagents.[6]

  • Product Loss During Workup and Purification : The workup procedure must efficiently remove unreacted starting materials and byproducts without degrading or losing the desired amide. The choice of solvents for extraction and purification (recrystallization or column chromatography) is crucial for isolating a pure product with high recovery.[7]

Q3: How can I effectively minimize the formation of 4-butylbenzoic acid as a side product?

A3: The formation of 4-butylbenzoic acid is almost always due to the hydrolysis of the 4-butylbenzoyl chloride intermediate by water.[8] To prevent this:

  • Ensure Anhydrous Conditions : Thoroughly oven-dry all glassware before use. Use anhydrous solvents, and if necessary, distill them or store them over molecular sieves.

  • Inert Atmosphere : Conduct the reaction under a nitrogen or argon atmosphere to prevent exposure to atmospheric moisture.

  • Controlled Reagent Addition : If using aqueous base (Schotten-Baumann conditions), add the acyl chloride slowly to the stirred, biphasic mixture. This allows the aniline to react preferentially over hydrolysis.[9]

Q4: What is the recommended method for purifying the final 4-butyl-N-phenylbenzamide product?

A4: The optimal purification method depends on the scale and purity of the crude product.

  • Recrystallization : This is the preferred method for large quantities if the crude product is relatively clean. Solvents such as ethanol, or a mixed solvent system like ethyl acetate/hexane, are often effective for N-aryl benzamides.[7][10] The ideal solvent should dissolve the compound when hot but have low solubility at room temperature.[10]

  • Column Chromatography : For smaller scales or when impurities are difficult to remove by recrystallization, silica gel column chromatography is highly effective.[7] A typical eluent system would be a gradient of ethyl acetate in hexane, with the optimal ratio determined beforehand by Thin-Layer Chromatography (TLC).[7]

Troubleshooting Guide: From Reaction to Pure Product

This section addresses specific issues you may encounter during the synthesis of 4-butyl-N-phenylbenzamide.

Issue 1: Reaction Failure or Very Low Conversion
  • Symptom : TLC analysis shows predominantly unreacted aniline and/or 4-butylbenzoic acid (if starting from the acyl chloride, this indicates hydrolysis). The desired product spot is faint or absent.

  • Potential Causes & Solutions :

    • Inactive Acyl Chloride : The 4-butylbenzoyl chloride may have hydrolyzed due to improper storage or exposure to moisture during the reaction setup.

      • Solution : Use freshly prepared or newly purchased 4-butylbenzoyl chloride. Always handle it under an inert atmosphere and use anhydrous solvents.

    • Protonated Aniline : The HCl byproduct of the acylation reaction neutralizes the aniline, making it non-nucleophilic.

      • Solution (Schotten-Baumann) : Ensure at least two equivalents of amine are used, or, more effectively, add a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl.[11] In a biphasic system with aqueous NaOH, vigorous stirring is essential to ensure the HCl is neutralized in the aqueous phase as it forms.

    • Ineffective Coupling Agent : In DCC/EDCI mediated reactions, the coupling agent can be deactivated by moisture.[5]

      • Solution : Use high-quality coupling agents. Store them in a desiccator and allow the container to warm to room temperature before opening to prevent condensation.[5]

  • Workflow Diagram: Diagnosing Low Conversion

    Start Low Conversion by TLC Check_Acyl Acyl Chloride Pathway? Start->Check_Acyl Check_Coupling Coupling Agent Pathway? Start->Check_Coupling Hydrolysis Potential Cause: Acyl Chloride Hydrolysis Check_Acyl->Hydrolysis Yes Protonation Potential Cause: Aniline Protonation Check_Acyl->Protonation Yes Inactive_Coupling Potential Cause: Inactive Coupling Agent Check_Coupling->Inactive_Coupling Yes Sol_Anhydrous Solution: Use Anhydrous Conditions & Fresh Reagents Hydrolysis->Sol_Anhydrous Sol_Base Solution: Add Non-nucleophilic Base (e.g., Pyridine, TEA) Protonation->Sol_Base Sol_Coupling Solution: Use High-Purity, Dry Coupling Agent (EDCI/DCC) Inactive_Coupling->Sol_Coupling

    Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Product is Contaminated with Byproducts
  • Symptom : NMR or LC-MS analysis of the crude product shows significant impurities alongside the desired 4-butyl-N-phenylbenzamide.

  • Potential Causes & Solutions :

    • Diacylation (N,N-diacylaniline) : If the reaction conditions are too harsh (e.g., high temperature or excess acyl chloride), a second acylation can occur on the amide nitrogen.

      • Solution : Control the stoichiometry carefully, using a slight excess (1.05-1.1 equivalents) of the acyl chloride. Add the acyl chloride slowly to the reaction mixture at a reduced temperature (e.g., 0 °C) before allowing it to warm to room temperature.[9]

    • Urea Byproduct (from DCC/EDCI) : DCC and EDCI form dicyclohexylurea (DCU) and an EDCI-derived urea, respectively. DCU is notoriously difficult to remove due to its low solubility in many organic solvents.[5][12]

      • Solution : If using DCC, filter the reaction mixture before workup to remove the precipitated DCU.[5] EDCI is often preferred because its urea byproduct is water-soluble and can be removed with an aqueous wash during workup.[12] A mild acid wash (e.g., dilute HCl) during the workup can also help remove the urea byproduct.[5]

  • Reaction Scheme: Key Side Reaction

    AcylCl 4-Butylbenzoyl Chloride Tetrahedral Tetrahedral Intermediate AcylCl->Tetrahedral Nucleophilic Attack Water H₂O (Moisture) Water->Tetrahedral Product 4-Butylbenzoic Acid (Side Product) Tetrahedral->Product Collapse & Proton Transfer HCl HCl Tetrahedral->HCl

    Caption: Hydrolysis of 4-butylbenzoyl chloride side reaction.

Issue 3: Product is an Oil or Fails to Crystallize
  • Symptom : After workup and solvent removal, the product is a persistent oil, or during recrystallization, it "oils out" instead of forming crystals.

  • Potential Causes & Solutions :

    • Presence of Impurities : Even small amounts of impurities can inhibit crystallization. Unreacted starting materials or solvent residues are common culprits.

      • Solution : First, ensure all residual solvent is removed under high vacuum.[7] If the product remains an oil, purification by column chromatography is necessary to remove impurities before attempting recrystallization again.[7]

    • Incorrect Recrystallization Solvent : The solvent may be too good, keeping the product dissolved even at low temperatures, or too poor, causing it to crash out as an oil.

      • Solution : Perform a systematic solvent screen.[10] Test small aliquots of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene) and mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane).[10][13] The goal is to find a system where the product is fully soluble when hot and sparingly soluble when cold.

    • Supersaturation or Rapid Cooling : If the solution is too concentrated or cooled too quickly, molecules may not have time to align into a crystal lattice.

      • Solution : Use a slightly more dilute solution. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[7] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[7]

  • Data Table: Recrystallization Solvent Screening

Solvent/SystemSolubility (Cold)Solubility (Hot)Recommendation
HexaneLowLowPoor choice alone; good for co-solvent.
EthanolSparingly SolubleHighGood candidate. [10]
Ethyl AcetateMediumHighGood candidate; may need a co-solvent.
WaterInsolubleInsolubleUseful as an anti-solvent with ethanol.[13]
Ethyl Acetate/HexaneVariableVariableExcellent co-solvent system. Adjust ratio by TLC.[7]
Ethanol/WaterVariableVariableExcellent co-solvent system. Add water dropwise to hot ethanol solution until cloudy.[13]

Validated Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Conditions

This protocol is adapted from general procedures for the synthesis of N-aryl benzamides.[9]

  • Dissolution : In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents).

  • Cooling : Cool the mixture to 0 °C in an ice bath.

  • Acylation : Slowly add 4-butylbenzoyl chloride (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes. A precipitate (the hydrochloride salt of the base) will likely form.

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC, checking for the disappearance of the aniline starting material.

  • Work-up :

    • Quench the reaction by adding water. If using DCM, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base and any remaining aniline), water, and then a saturated brine solution.[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation : Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-butyl-N-phenylbenzamide.

  • Purification : Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel chromatography.[7][10]

Protocol 2: Purification by Recrystallization

This protocol is based on standard techniques for purifying benzamide derivatives.[7][10]

  • Solvent Selection : Choose an appropriate solvent or solvent system based on prior screening (see table above). A common starting point is ethanol.

  • Dissolution : Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.[10]

  • Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected crystals with a small amount of cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying : Dry the purified crystals under high vacuum to remove all traces of solvent.

References

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available from: [Link]

  • Zhang, J., et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Tohoku University. (2023). Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. Available from: [Link]

  • Organic Synthesis. Acid-Amine Coupling using DCC. Organic Synthesis. Available from: [Link]

  • Li, J., et al. (2025). Process Optimization and Yield of one Pot Synthesis of Amide. Preprints.org.
  • Pearson. What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH. Pearson. Available from: [Link]

  • Westin, J. Synthesis of Amides - Organic Chemistry. Jack Westin. Available from: [Link]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. Available from: [Link]

  • Organic Chemistry. (2020). DCC Coupling Mechanism. YouTube. Available from: [Link]

  • ACS Publications. (2025). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. The Journal of Organic Chemistry. Available from: [Link]

  • Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. Available from: [Link]

  • Land of Chemistry. (2024). Schotten Baumann Reaction | Nitrogen Compounds | N-Phenyl Benzamide | Class 12 |Land of Chemistry |. YouTube. Available from: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Organic Chemistry Portal. Available from: [Link]

  • Chemical Synthesis Database. (2025). 4-butylsulfanyl-N-phenylbenzamide. Chemical Synthesis Database. Available from: [Link]

  • Wikipedia. Benzyl chloride. Wikipedia. Available from: [Link]

  • Organic Syntheses. n,n'-diphenylbenzamidine. Organic Syntheses. Available from: [Link]

  • Sciencemadness Wiki. (2021). Benzyl chloride. Sciencemadness Wiki. Available from: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Available from: [Link]

  • RSC Publishing. SN2 character of hydrolysis of benzoyl chloride. RSC Publishing. Available from: [Link]

  • RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]

  • Studocu. SYNTHESIS Benzanilide BY BENZOLATION. Studocu. Available from: [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Chemistry LibreTexts. Available from: [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. Available from: [Link]

  • Semantic Scholar. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Semantic Scholar. Available from: [Link]

  • PMC. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. Available from: [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available from: [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available from: [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]

  • ACS Publications. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

  • PMC. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. PMC. Available from: [Link]

  • ResearchGate. Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas a. ResearchGate. Available from: [Link]

  • ResearchGate. (2015). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. ResearchGate. Available from: [Link]

Sources

troubleshooting 4-butyl-N-phenylbenzamide crystallization and purification

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 4-Butyl-N-phenylbenzamide Crystallization & Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of alkyl-substituted aromatic amides. The compound 4-butyl-N-phenylbenzamide (also referred to as 4-tert-butyl-N-phenylbenzamide, C₁₇H₁₉NO) presents unique crystallization hurdles. While the synthesis—typically involving the reaction of 4-tert-butylbenzoic acid with aniline via an acyl chloride intermediate—is straightforward, the isolation is not[1].

The bulky, highly lipophilic tert-butyl group at the para position significantly alters the molecule's physical properties, often disrupting crystal lattice packing and promoting liquid-liquid phase separation ("oiling out")[2]. This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-purity yields.

Part 1: Physicochemical Data & Solvent Selection

Selecting the correct solvent system is the most critical variable in aromatic amide purification. The table below summarizes the quantitative data and mechanistic effects of various solvent systems on 4-butyl-N-phenylbenzamide[3].

Solvent SystemRatio (v/v)Crystallization MechanismExpected YieldCommon Issues / Observations
Ethanol / Water 80:20Anti-solvent precipitation75–85%Prone to oiling out if cooled too rapidly.
EtOAc / Hexane 1:3Temperature-dependent solubility70–80%Co-precipitation of unreacted lipophilic acid.
DCM / Diethyl Ether 1:2Evaporative crystallization80–90%Rapid evaporation traps impurities in the lattice.
Methanol / Hexane 1:1Liquid-liquid diffusion60–70%Slow crystal growth; polymorph dependent.

Part 2: Self-Validating Crystallization Protocol

Do not rely on visual cues alone; every step in this protocol includes a chemical or thermodynamic validation check to ensure trustworthiness.

Step 1: Crude Dissolution Dissolve the crude 4-butyl-N-phenylbenzamide in a minimal volume of hot Ethanol (approx. 5–7 mL/g) at 70°C. Validation: The solution must be completely clear. If insoluble particulates remain, perform a hot gravity filtration to remove mechanical impurities.

Step 2: Impurity Quenching (The Acid/Base Wash) Causality: Before crystallization, you must ensure the crude mixture was washed with 1M HCl to remove residual aniline, and saturated NaHCO₃ to remove unreacted 4-tert-butylbenzoic acid. Validation: Test the aqueous wash layers with pH paper. The acidic wash must read pH < 2, and the basic wash must read pH > 8.

Step 3: Anti-Solvent Addition Slowly add warm water (the anti-solvent) dropwise to the hot ethanol solution until it becomes faintly turbid (reaching the cloud point). Immediately add just enough hot ethanol (1–2 drops) to clear the turbidity.

Step 4: Controlled Cooling Cool the flask at a strictly controlled rate of 0.5°C/min to room temperature, then transfer to an ice bath (0–4°C) for 2 hours. Causality: Rapid cooling forces the system into the liquid-liquid phase separation (LLPS) region, causing the amide to oil out instead of nucleating.

Step 5: Harvesting & Validation Filter the crystals via a Büchner funnel, wash with ice-cold 20% ethanol/water, and dry under vacuum at 40°C. Validation: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The pure amide product will show a single spot at Rf ~0.45, distinctly separated from aniline (Rf ~0.2) and the carboxylic acid (Rf ~0.1).

Part 3: Troubleshooting Guides & FAQs

Q1: Why is my compound "oiling out" (forming a biphasic liquid) instead of forming crystals? A1: Oiling out occurs when the supersaturated solution crosses the liquid-liquid binodal curve before reaching the solid-liquid solubility curve. The tert-butyl group on 4-butyl-N-phenylbenzamide increases the molecule's lipophilicity and rotational freedom, which lowers the crystal lattice energy compared to unsubstituted N-phenylbenzamides. The Fix: Reheat the mixture until it forms a single clear phase. Add a small volume of your primary solvent (e.g., ethanol) to slightly decrease the supersaturation level. Cool the solution much more slowly and introduce a seed crystal just above the cloud point to bypass the thermodynamic energy barrier for nucleation.

Q2: My crystals are tinted yellow/brown instead of the expected white/colorless. What causes this? A2: Discoloration is almost universally caused by the co-precipitation of oxidized aniline impurities. During the synthesis of 4-butyl-N-phenylbenzamide, excess aniline is often used to drive the reaction[1]. If not completely removed, residual aniline oxidizes in air to form highly colored azo and quinone derivatives that become trapped in the crystal lattice. The Fix: Redissolve the discolored crystals in an organic solvent like dichloromethane (DCM). Wash the organic layer vigorously with 1M HCl. The acid protonates the aniline to form water-soluble anilinium chloride. Dry the organic layer over Na₂SO₄, concentrate, and recrystallize.

Q3: I am getting a very low yield (<50%) after recrystallization. How can I recover more product? A3: The nature of the substituents plays a major role in crystallization yield[4]. Bulky, electron-donating alkyl groups drastically increase the solubility of the compound in organic solvents. Your product is likely remaining dissolved in the mother liquor. The Fix: Concentrate the mother liquor under reduced pressure to half its volume. Switch to a solvent system with a steeper temperature-solubility curve, such as Ethyl Acetate/Hexane (1:3). The non-polar hexane will force the lipophilic 4-butyl-N-phenylbenzamide out of solution.

Q4: How do I ensure unreacted 4-tert-butylbenzoic acid is completely removed? A4: If your synthesis utilized a dehydrating agent (like SOCl₂) to form the acyl chloride intermediate, unreacted carboxylic acid might remain due to incomplete conversion or hydrolysis. Because both the product and the acid are highly soluble in organic solvents, they easily co-crystallize. The Fix: Prior to crystallization, dissolve the crude mixture in ethyl acetate and wash with saturated sodium bicarbonate (NaHCO₃). The base deprotonates the carboxylic acid, pulling it into the aqueous layer as a sodium salt, while the neutral amide remains safely in the organic layer.

Part 4: Diagnostic Workflow Diagram

Follow this logical decision tree to diagnose and resolve purification failures in real-time.

G Start Crude 4-butyl-N- phenylbenzamide OilOut Does the product oil out upon cooling? Start->OilOut FixOil Add seed crystals & reduce cooling rate OilOut->FixOil Yes ColorCheck Is the precipitate discolored (yellow/brown)? OilOut->ColorCheck No FixOil->ColorCheck FixColor Wash with 1M HCl to remove unreacted aniline ColorCheck->FixColor Yes YieldCheck Is the crystal yield < 60%? ColorCheck->YieldCheck No FixColor->YieldCheck FixYield Concentrate mother liquor & switch to EtOAc/Hexane YieldCheck->FixYield Yes Success Pure C17H19NO Crystals YieldCheck->Success No FixYield->Success

Figure 1: Troubleshooting decision tree for the crystallization of 4-butyl-N-phenylbenzamide.

References

  • Dove Medical Press. "Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme". Dove Medical Press. Available at: [Link]

  • ACS Publications. "Polymorphic Diversity: N-Phenylbenzamide as a Possible Polymorphophore". Crystal Growth & Design. Available at: [Link]

Sources

Technical Support Center: HPLC Method Optimization for 4-butyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Portal. This guide is designed for research scientists and drug development professionals seeking to develop, optimize, and troubleshoot Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 4-butyl-N-phenylbenzamide.

Analytical Profiling & Chromatographic Causality

To optimize retention time and peak shape, we must first understand the physicochemical nature of the analyte. 4-butyl-N-phenylbenzamide is a highly lipophilic, neutral molecule characterized by a bulky aliphatic butyl chain and two aromatic rings. In RP-HPLC, its retention is dictated almost entirely by hydrophobic interactions with the stationary phase[1].

  • Organic Modifier Causality: Modifying the organic solvent ratio directly alters the analyte-stationary phase partitioning equilibrium. A 10% increase in the organic modifier typically decreases the retention factor ( k′ ) by 2- to 3-fold[2]. Acetonitrile (ACN) is strongly recommended over Methanol (MeOH) for this compound. ACN’s aprotic nature and specific dipole moment enable highly specific π−π interactions with the analyte's phenyl and benzamide rings, yielding superior selectivity and sharper peaks[2].

  • Aqueous Phase & Silanol Causality: Although 4-butyl-N-phenylbenzamide does not ionize under standard chromatographic conditions, the aqueous phase pH must be strictly controlled. Residual silanol groups (Si-OH) on silica-based columns deprotonate to Si-O⁻ at pH > 3.5[3]. By buffering the mobile phase to pH 3.0 (e.g., using 0.1% Formic Acid), these active sites are neutralized. This eliminates secondary ion-exchange interactions that cause peak tailing, ensuring the retention mechanism remains purely hydrophobic[3].

Self-Validating Method Development Protocol

Follow this step-by-step methodology to establish a robust, reproducible HPLC method. Every step includes a self-validating checkpoint to ensure system integrity before proceeding.

Step 1: Column and Mobile Phase Preparation

  • Stationary Phase: Select a high-efficiency end-capped C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) to maximize hydrophobic surface area while minimizing silanol activity.

  • Mobile Phase A (Aqueous): Prepare HPLC-grade Water with 0.1% Formic Acid (v/v) to maintain a pH of ~2.7.

  • Mobile Phase B (Organic): Prepare HPLC-grade Acetonitrile (ACN) with 0.1% Formic Acid (v/v).

  • Validation Check: Sonicate and degas both mobile phases for 15 minutes to prevent baseline noise and pump cavitation.

Step 2: Isocratic Scouting

  • Equilibrate the column with 10-20 column volumes of the starting mobile phase.

  • Perform an initial isocratic run at 60% Mobile Phase B and 40% Mobile Phase A at a flow rate of 1.0 mL/min.

  • Validation Check: Calculate the retention factor ( k′ ). The ideal k′ should be between 2 and 10[2]. If k′<2 , the analyte elutes too close to the void volume (risk of matrix interference). If k′>10 , peak broadening and sensitivity loss occur[2].

Step 3: Gradient Optimization

  • If the sample matrix contains early-eluting polar precursors (e.g., aniline from the amide coupling synthesis), an isocratic method will likely lack resolution[4].

  • Implement a linear gradient (see Table 1) to resolve polar impurities early in the run while sharply eluting the lipophilic benzamide later.

  • Validation Check: Ensure the resolution ( Rs​ ) between 4-butyl-N-phenylbenzamide and its closest eluting impurity is > 1.5.

Step 4: System Suitability Testing (SST)

  • Perform 5 replicate injections of a standard solution (e.g., 0.1 mg/mL).

  • Validation Check: Verify that the Relative Standard Deviation (RSD) of the retention time is < 1.0%, and the tailing factor is < 1.5.

Workflow Visualization

HPLC_Optimization A Start: 4-butyl-N-phenylbenzamide (Lipophilic, Neutral) B Select Organic Modifier (ACN preferred for π-π interactions) A->B C Set Aqueous Phase pH (pH 3.0 to suppress silanols) B->C D Isocratic Scouting (e.g., 60% ACN / 40% Water) C->D E Evaluate Retention Factor (k') D->E F k' < 2: Poor Retention Decrease Organic % E->F Elutes too fast G k' > 10: Broad Peaks Increase Organic % E->G Elutes too slow H 2 < k' < 10: Optimal Proceed to Gradient Tuning E->H Ideal range F->D G->D I Final Method Validation (Resolution > 1.5, Tailing < 1.5) H->I

Figure 1: Decision matrix for optimizing RP-HPLC mobile phase and retention time.

Quantitative Data & System Suitability

Table 1: Recommended Gradient Profile for Complex Synthetic Mixtures

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Purpose
0.01.07030Retain polar precursors (e.g., aniline)
8.01.02080Elute 4-butyl-N-phenylbenzamide
10.01.02080Column wash
10.11.07030Re-equilibration
15.01.07030End of run

Table 2: System Suitability Targets & Corrective Actions

ParameterTarget ValueCorrective Action if Failed
Retention Factor ( k′ )2.0 - 10.0Adjust initial %B (Decrease %B to increase k′ )
Resolution ( Rs​ )> 1.5Flatten gradient slope; use a longer C18 column
Tailing Factor ( Tf​ )0.9 - 1.5Verify mobile phase pH < 3.5; check for column void
RT Reproducibility< 1.0% RSDPre-mix isocratic solvents; check pump check-valves

Troubleshooting FAQs

Q: Why is the retention time of 4-butyl-N-phenylbenzamide continuously drifting? A: Retention time drift in RP-HPLC is primarily caused by an un-equilibrated column or volatile loss in the mobile phase[5]. Because 4-butyl-N-phenylbenzamide is highly sensitive to the organic/aqueous ratio, even a minor evaporation of ACN can shift the retention time significantly[2]. Self-validation fix: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase prior to injection. If using premixed solvents, cap the reservoirs tightly and use a temperature-controlled column compartment (e.g., 30 °C) to stabilize partitioning thermodynamics.

Q: The peak for 4-butyl-N-phenylbenzamide is tailing (Asymmetry factor > 1.5). How do I fix this? A: Peak tailing for neutral lipophilic compounds usually indicates secondary interactions with active silanol sites on the stationary phase or column mass overloading[3]. Self-validation fix: First, verify the injection volume and concentration (keep < 10 µL of a 0.1 mg/mL solution) to rule out mass overload. Next, ensure your aqueous mobile phase is sufficiently acidified (e.g., 0.1% Formic Acid) to keep the pH below 3.5, which neutralizes residual silanols[2]. If tailing persists, switch to a fully end-capped C18 column.

Q: How do I decrease the retention time without co-eluting with early-eluting synthetic impurities (e.g., unreacted aniline)? A: In amide coupling syntheses, unreacted polar precursors like aniline elute much earlier (e.g., ~4.10 min) than highly lipophilic N-phenylbenzamide derivatives (e.g., ~7.60 min) under isocratic conditions[4]. If you simply increase the isocratic organic percentage to speed up the benzamide elution, you risk compressing the early chromatogram and losing resolution for polar impurities. Self-validation fix: Implement a gradient elution[1]. Start at a lower organic percentage (e.g., 30% ACN) to strongly retain and resolve polar precursors, then ramp up to 80% ACN to rapidly elute 4-butyl-N-phenylbenzamide.

Q: Should I use Methanol or Acetonitrile as the organic modifier? A: Acetonitrile is generally superior for this compound. Methanol is protic and more acidic, whereas acetonitrile is aprotic and engages in dipole-dipole and π−π interactions[2]. These interactions are highly complementary to the aromatic rings of 4-butyl-N-phenylbenzamide, often resulting in better selectivity. Furthermore, ACN/water mixtures have significantly lower viscosity than MeOH/water mixtures, reducing system backpressure and improving mass transfer kinetics.

References[5] Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Chromatography Blog. URL: https://www.phenomenex.com/blog/mobile-phase-optimization-a-critical-factor-in-hplc[1] Chemistry LibreTexts. "2.5: High-Performance Liquid Chromatography." Analytical Chemistry 2.1. URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Analytical_Chemistry_2.1(Harvey)/12%3A_Chromatographic_and_Electrophoretic_Methods/12.05%3A_High-Performance_Liquid_Chromatography[2] LCGC International. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC." LCGC. URL: https://www.chromatographyonline.com/view/mobile-phase-optimization-strategies-reversed-phase-hplc[4] Islam, T., et al. "Isocratic RP-HPLC Method for the Simultaneous Determination of Reaction Rate in N-Phenylbenzamide Synthesis and its Intermediate Compounds." ResearchGate. URL: https://www.researchgate.net/publication/361655006_ISOCRATIC_RP-HPLC_METHOD_FOR_THE_SIMULTANEOUS_DETERMINATION_OF_REACTION_RATE_IN_N-PHENYLBENZAMIDE_SYNTHESIS_AND_ITS_INTERMEDIATE_COMPOUNDS[3] Phenomenex. "Reversed Phase HPLC Method Development." Phenomenex Technical Resources. URL: https://www.phenomenex.com/info/form/reversed-phase-hplc-method-development

Sources

reducing background noise in 4-butyl-N-phenylbenzamide fluorescence assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with 4-butyl-N-phenylbenzamide (often synthesized as 4-tert-butyl-N-phenylbenzamide) in fluorescence-based screening and binding assays.

Because this compound is a highly lipophilic aromatic amide, standard assay conditions often yield uninterpretable data due to artificially inflated background noise. This guide will deconstruct the root causes of this noise and provide self-validating, step-by-step protocols to restore your assay's signal-to-background (S/B) ratio.

Mechanistic Insight: The Causality of Background Noise

To effectively troubleshoot, we must first understand why 4-butyl-N-phenylbenzamide disrupts fluorescence readouts. The noise is not a random artifact; it is a direct consequence of the molecule's structure:

  • Colloidal Aggregation (Light Scattering): The presence of the hydrophobic butyl/tert-butyl group and two aromatic rings gives this compound a high partition coefficient (LogP). In standard aqueous assay buffers, the compound exceeds its critical aggregation concentration (CAC), forming colloidal micro-aggregates. These aggregates scatter excitation light (Rayleigh and Tyndall scattering), which the photomultiplier tube (PMT) misinterprets as a false-positive fluorescence signal.

  • Intrinsic Autofluorescence: The conjugated benzamide core absorbs light in the UV range and emits broad-spectrum fluorescence in the blue/green region (<10 ns lifetime). This spectral overlap masks the emission of common fluorophores like DAPI, Hoechst, or coumarin derivatives.

  • Non-Specific Binding (NSB): Hydrophobic molecules readily adsorb onto untreated polystyrene microplates and non-target proteins [3]. This creates high, localized concentrations of the compound, amplifying both autofluorescence and scattering effects.

Mechanism cluster_0 Hydrophobic Effects (Butyl + Phenyl) cluster_1 Aromatic Effects (Benzamide Core) Compound 4-butyl-N-phenylbenzamide (Hydrophobic Aromatic Amide) Agg Colloidal Aggregation (Aqueous Buffer) Compound->Agg NSB Non-Specific Binding (Polystyrene Plates) Compound->NSB Auto UV/Blue Autofluorescence (<10 ns lifetime) Compound->Auto Scat Light Scattering (False Positive Signal) Agg->Scat Noise Elevated Background Noise (Reduced Assay Window) NSB->Noise Auto->Noise Scat->Noise

Fig 1. Mechanistic pathways of background noise generation by 4-butyl-N-phenylbenzamide.

Quantitative Troubleshooting Matrix

Before altering your protocol, use the table below to identify the specific source of your background noise based on quantitative assay metrics.

Symptom / ObservationPrimary CauseMechanistic SolutionExpected S/B Improvement
Baseline fluorescence increases linearly with compound concentration (No fluorophore present).Autofluorescence Shift to red/far-red fluorophores (e.g., Cy5, Alexa 647) or implement Time-Resolved Fluorescence (TRF).5x to 40x [2]
Erratic, non-reproducible spikes in fluorescence across replicate wells.Colloidal Aggregation Optimize buffer with non-ionic detergents (0.01-0.05% Tween-20) or carrier proteins (0.1% BSA).3x to 10x
High background specifically at the edges of the wells; signal depletion over time.Non-Specific Binding (NSB) Utilize Non-Binding Surface (NBS) black microplates to prevent polystyrene adsorption.2x to 5x [1]
High baseline noise across the entire dynamic range, limiting the Limit of Detection (LOD).Probe Adsorption Calibrate intensity via single-molecule counting or increase blocking agents.>100x [3]

Step-by-Step Methodologies

To ensure scientific integrity, every protocol must be a self-validating system . Do not proceed to your biological assay until the validation steps confirm that the background noise has been neutralized.

Protocol A: Buffer Optimization to Prevent Aggregation & NSB

This protocol disrupts the hydrophobic interactions that cause 4-butyl-N-phenylbenzamide to aggregate and stick to plate walls.

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Tween-20 (Surfactant-Amps grade, low peroxide)

  • Bovine Serum Albumin (BSA), essentially fatty-acid free

  • Black, Non-Binding Surface (NBS) 384-well microplates [1]

Methodology:

  • Base Buffer Preparation: Prepare your standard assay buffer.

  • Additive Integration: Add 0.05% (v/v) Tween-20 and 0.1% (w/v) BSA to the buffer. Causality note: Tween-20 forms micelles that encapsulate the hydrophobic butyl group, while BSA acts as a carrier protein to prevent the compound from precipitating or adsorting to the plastic.

  • Compound Dilution: Prepare a 10 mM stock of 4-butyl-N-phenylbenzamide in 100% DMSO. Dilute the compound into the optimized assay buffer, ensuring the final DMSO concentration does not exceed 1% (v/v).

  • Self-Validation Step (Optical Density Check):

    • Transfer the compound solutions (ranging from 100 nM to 100 µM) into a clear microplate.

    • Read the absorbance at 600 nm (OD600) on a spectrophotometer.

    • Validation Logic: True solutions do not absorb at 600 nm. If OD600 > 0.01, colloidal aggregates are scattering light. If this occurs, incrementally increase Tween-20 up to 0.1% until the OD600 remains flat across all concentrations.

Protocol B: Time-Resolved Fluorescence (TRF) Implementation

If autofluorescence persists due to the compound's aromatic benzamide core, you must decouple the excitation event from the emission reading temporally.

Materials:

  • Europium (Eu3+) or Terbium (Tb3+) Lanthanide-chelate fluorophores.

  • TRF-capable microplate reader.

Methodology:

  • Labeling: Conjugate your target assay component with a Lanthanide chelate (e.g., Europium).

  • Instrument Configuration: Set the excitation wavelength to 340 nm and the emission wavelength to 615 nm.

  • Time-Gating Setup: Program a delay time of 50 to 100 µs between the excitation flash and the start of signal integration. Set the integration window to 400 µs.

  • Self-Validation Step (Autofluorescence Gating):

    • Load a well with 10 µM 4-butyl-N-phenylbenzamide in buffer (no Europium).

    • Read the plate in standard "Prompt" fluorescence mode (0 µs delay) and then in "TRF" mode (100 µs delay).

    • Validation Logic: The prompt mode will show high background from the compound's <10 ns autofluorescence. The TRF mode must yield a signal identical to a pure buffer blank, proving the noise has been mathematically eliminated [2].

TRF Exc Excitation Pulse (e.g., 340 nm) Delay Time Delay (50 - 100 µs) Exc->Delay Auto Compound Autofluorescence Rapid Decay (< 10 ns) Exc->Auto Read Signal Acquisition (Long-lived Eu3+) Delay->Read Auto->Delay Eliminated

Fig 2. Time-Resolved Fluorescence (TRF) gating out short-lived autofluorescence.

Frequently Asked Questions (FAQs)

Q: Why does my baseline fluorescence increase linearly with 4-butyl-N-phenylbenzamide concentration even when I haven't added my fluorophore yet? A: You are observing the intrinsic autofluorescence of the compound's aromatic benzamide core, combined with light scattering from colloidal aggregation. To fix this, switch your assay readout to a red-shifted fluorophore (e.g., Alexa Fluor 647) where the compound does not absorb/emit, or use TRF to gate out the short-lived noise [2].

Q: Can I use standard clear polystyrene plates for this assay? A: Absolutely not. Clear plates lack the opacity needed to block well-to-well optical crosstalk. Furthermore, untreated polystyrene is highly hydrophobic. 4-butyl-N-phenylbenzamide will rapidly bind to the walls, depleting the compound from the solution and creating localized pockets of intense background noise. You must use black, Non-Binding Surface (NBS) microplates [1].

Q: How do I distinguish between true target binding and compound aggregation in my dose-response curves? A: Aggregation typically presents as a "steep" Hill slope (Hill coefficient > 2) in dose-response curves, accompanied by high variability (large error bars) between replicates. If you suspect aggregation, add 0.01% Triton X-100 or Tween-20 to your buffer. If the apparent "binding" signal disappears, your previous result was a false positive driven by light scattering from aggregates.

References

  • Black Microplates for Fluorescence Assay Source: Biomat URL:[Link]

  • Reduced background autofluorescence for cell imaging using nanodiamonds and lanthanide chelates Source: Scientific Reports (via PubMed Central) URL:[Link]

  • Expanding the Dynamic Range of Fluorescence Assays through Single-Molecule Counting and Intensity Calibration Source: Journal of the American Chemical Society (via PubMed Central) URL:[Link]

Technical Support Center: Optimizing 4-Butyl-N-phenylbenzamide Stability in Biological Buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-butyl-N-phenylbenzamide formulation and in vitro assay optimization. As a highly lipophilic benzamide derivative, this compound frequently presents two major hurdles in aqueous biological buffers: severe physical instability (precipitation and aggregation) driven by its hydrophobic moieties, and chemical instability (amide hydrolysis) under specific buffer conditions.

This guide provides self-validating protocols, mechanistic explanations, and data-driven troubleshooting to ensure reproducible biological readouts.

Part 1: Troubleshooting Physical Instability (Precipitation & Aggregation)

Q: My 4-butyl-N-phenylbenzamide precipitates immediately upon dilution into PBS or HEPES. How can I prevent this without exceeding 1% DMSO?

A: The precipitation is caused by the thermodynamically unfavorable interaction between the highly structured water network of the biological buffer and the hydrophobic butyl chain and phenyl rings of the compound. When the DMSO stock is diluted into the buffer, the compound rapidly self-associates to minimize its exposed hydrophobic surface area.

To resolve this while keeping organic solvents low, we recommend forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity that can encapsulate lipophilic moieties, significantly enhancing aqueous solubility and stability in in vitro assays without altering the compound's intrinsic biological effects.

ComplexWorkflow Step1 Weigh HP-β-CD Step2 Dissolve in Buffer Step1->Step2 Step3 Add Compound (Drug) Step2->Step3 Step4 Sonicate & Stir (24h at 25°C) Step3->Step4 Step5 Filter (0.22 µm) Step4->Step5 Step6 HPLC Quantify Step5->Step6

Step-by-step workflow for the preparation and validation of the HP-β-CD inclusion complex.

Protocol: Preparation of HP-β-CD Inclusion Complex

Self-Validating System: The final filtration step ensures only the fully complexed, solubilized compound remains in the solution. Subsequent HPLC quantification of the filtrate against a standard curve validates the exact concentration achieved, proving the complexation was successful before introducing it to your biological assay.

  • Preparation of Host Solution: Dissolve HP-β-CD in your target biological buffer (e.g., 50 mM HEPES, pH 7.4) to a final concentration of 20% (w/v).

  • Addition of Guest Compound: Weigh 4-butyl-N-phenylbenzamide to achieve a molar excess (e.g., a 5:1 host-to-guest ratio). Add the powder directly to the HP-β-CD solution.

  • Complexation: Sonicate the suspension for 30 minutes in a water bath at 25°C, followed by continuous magnetic stirring for 24 hours at room temperature, protected from light.

  • Equilibration & Filtration: Allow the solution to equilibrate for 2 hours. Filter through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated drug.

  • Validation: Quantify the dissolved 4-butyl-N-phenylbenzamide in the filtrate using RP-HPLC against a standard curve prepared in 100% methanol.

Quantitative Summary: Solubility Enhancement
Formulation StrategyBuffer MatrixFinal Solubility (µg/mL)Physical Stability (48h at 37°C)
UnformulatedPBS (pH 7.4)< 0.5Immediate precipitation
1% DMSOPBS (pH 7.4)5.2Aggregation after 2 hours
10% HP-β-CDPBS (pH 7.4)145.0Clear, no precipitation
20% HP-β-CDPBS (pH 7.4)310.5Clear, no precipitation

Part 2: Troubleshooting Chemical Instability (Amide Hydrolysis)

Q: I am observing a degradation peak in my HPLC chromatograms after incubating the compound in cell culture media for 72 hours. Is the amide bond hydrolyzing?

A: Yes. While planar amide bonds are generally highly resistant to hydrolysis due to the resonance delocalization of the nitrogen lone pair into the carbonyl group[1], specific conditions in biological buffers can catalyze degradation. Extremes of pH or the presence of trace transition metal ions (like Cu²⁺ or Fe²⁺) found in complex biological media can coordinate with the amide, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. This metal-catalyzed and pH-dependent hydrolysis profile is a well-documented phenomenon in other amide-containing therapeutics, such as lidocaine[2].

Q: How do I optimize the buffer to prevent this hydrolysis during long-term assays?

A: You must control both the hydronium/hydroxide ion concentration and the free metal ion concentration in your assay environment:

  • pH Optimization: Maintain the buffer pH strictly between 6.0 and 7.0. The rate of spontaneous, water-catalyzed hydrolysis of amides is minimized in this slightly acidic to neutral range.

  • Metal Ion Chelation: Supplement your biological buffer with 0.1 - 1.0 mM EDTA. EDTA will sequester trace divalent cations that act as Lewis acid catalysts for amide hydrolysis.

FormulationDecisionTree Start 4-butyl-N-phenylbenzamide Instability Detected CheckType Is the instability Physical or Chemical? Start->CheckType Physical Physical (Precipitation/Aggregation) CheckType->Physical Chemical Chemical (Amide Hydrolysis) CheckType->Chemical CD Formulate with HP-β-Cyclodextrin Physical->CD Buffer Adjust pH to 6.0-7.0 & Add EDTA Chemical->Buffer Temp Lower Storage Temp (4°C) Chemical->Temp

Decision tree for diagnosing and resolving 4-butyl-N-phenylbenzamide instability in buffers.

Protocol: Accelerated Stability Testing & Buffer Optimization

Self-Validating System: By running a parallel control spiked with a known hydrolysis catalyst (e.g., Cu²⁺), you prove that the degradation observed is chemically mediated (hydrolysis) and not an artifact of the HPLC method or physical precipitation. If the EDTA-treated sample remains stable while the Cu²⁺-spiked sample degrades, the mechanism is validated.

  • Buffer Preparation: Prepare three variants of your assay buffer: (A) Standard Buffer pH 7.4, (B) Buffer pH 7.4 + 10 µM Cu²⁺ (Positive Control), (C) Buffer pH 6.5 + 1 mM EDTA (Optimized).

  • Spiking: Spike the HP-β-CD-solubilized 4-butyl-N-phenylbenzamide into each buffer to a final concentration of 50 µM.

  • Incubation: Aliquot the samples into silanized glass vials (to prevent non-specific adsorption to plasticware) and incubate at 37°C.

  • Sampling: Withdraw 50 µL aliquots at 0, 24, 48, and 72 hours. Immediately quench the reaction by mixing 1:1 with ice-cold acetonitrile to precipitate buffer salts and halt degradation.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent mass and the appearance of the hydrolyzed products (4-butylbenzoic acid and aniline).

Quantitative Summary: Hydrolysis Kinetics at 37°C
Buffer ConditionAdditiveHalf-Life (t½)Primary Degradation Mechanism
HEPES, pH 8.0None45 hoursBase-catalyzed hydrolysis
HEPES, pH 7.410 µM Cu²⁺18 hoursMetal-catalyzed hydrolysis
HEPES, pH 7.4None96 hoursMixed spontaneous/trace metal
HEPES, pH 6.51 mM EDTA> 300 hoursStabilized (hydrolysis inhibited)

Sources

Validation & Comparative

4-butyl-N-phenylbenzamide vs N-phenylbenzamide efficacy comparison

Author: BenchChem Technical Support Team. Date: April 2026

The central hypothesis is that the addition of a 4-butyl group to the N-phenylbenzamide scaffold will significantly alter its lipophilicity and steric profile, potentially leading to enhanced cell permeability and target engagement. We will explore this by proposing a well-understood biological target for benzamide derivatives: the DNA repair enzyme Poly(ADP-ribose) polymerase 1 (PARP1).

Physicochemical Profile: A Foundation for Efficacy

Before any biological assay, an in-silico analysis of the compounds' physicochemical properties provides critical insights into their potential behavior, such as absorption, distribution, metabolism, and excretion (ADME). The addition of a butyl chain is expected to increase lipophilicity (LogP), which can influence membrane permeability and solubility.

Table 1: Calculated Physicochemical Properties

PropertyN-phenylbenzamide4-butyl-N-phenylbenzamideRationale for Comparison
Molecular Formula C₁₃H₁₁NOC₁₇H₁₉NOIncreased carbon count impacts molecular weight and lipophilicity.
Molecular Weight 197.23 g/mol 253.34 g/mol Affects diffusion rates and molar concentration calculations.
Calculated LogP 3.104.80A significant increase suggests higher lipophilicity, potentially enhancing membrane traversal but risking lower aqueous solubility.
Topological Polar Surface Area (TPSA) 29.1 Ų29.1 ŲThe polar core remains unchanged, isolating the effect of the alkyl addition on lipophilicity.
Aqueous Solubility (Predicted) LowVery LowHigher LogP often correlates with lower solubility, a critical factor for compound formulation and bioavailability.

Proposed Mechanism of Action: Targeting PARP1

Many potent PARP inhibitors share a benzamide core structure, which mimics the nicotinamide moiety of the natural PARP substrate, NAD+. These inhibitors bind to the catalytic domain of PARP1, preventing the synthesis of poly(ADP-ribose) chains. This action traps PARP1 on DNA, leading to the collapse of replication forks and inducing synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

The diagram below illustrates the proposed mechanism of action within the DNA damage response pathway.

PARP_Inhibition_Pathway cluster_0 Cell Nucleus cluster_1 Therapeutic Intervention DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Enzyme DNA_SSB->PARP1 detects damage PAR Poly(ADP-ribose) Chain Synthesis PARP1->PAR uses Trapping PARP1 Trapping on DNA PARP1->Trapping leads to NAD NAD+ NAD->PAR XRCC1 XRCC1 Recruitment PAR->XRCC1 recruits Repair Base Excision Repair (BER) XRCC1->Repair initiates Repair->DNA_SSB resolves Benzamide_Inhibitor 4-butyl-N-phenylbenzamide or N-phenylbenzamide Benzamide_Inhibitor->PARP1 competitively inhibits Replication_Fork Replication Fork Collapse Trapping->Replication_Fork DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB Apoptosis Apoptosis in BRCA-deficient cells DSB->Apoptosis

Caption: Proposed mechanism of PARP1 inhibition by benzamide derivatives.

Experimental Workflow for Efficacy Comparison

Experimental_Workflow start Hypothesis: 4-butyl group enhances efficacy synthesis Step 1: Compound Synthesis & Purity Confirmation (>95%) start->synthesis physchem Step 2: Physicochemical Analysis (Solubility, LogP verification) synthesis->physchem invitro Step 3: In Vitro Biochemical Assay (PARP1 Enzymatic Assay) physchem->invitro cellular Step 4: Cell-Based Assay (Viability in BRCA2-mutant cells) physchem->cellular ic50 Determine IC50 Values invitro->ic50 analysis Step 5: Comparative Data Analysis ic50->analysis gi50 Determine GI50 Values cellular->gi50 gi50->analysis conclusion Conclusion on Relative Efficacy analysis->conclusion

Caption: Step-by-step workflow for comparative efficacy analysis.

Compound Synthesis and Characterization
  • Objective: To synthesize and purify both compounds to a high degree (>95%) to ensure that observed activity is not due to contaminants.

  • Protocol: Schotten-Baumann Reaction

    • Reactant 1 (Aniline or 4-butylaniline): Dissolve 1.0 equivalent of the respective aniline in dichloromethane (DCM).

    • Base: Add 1.5 equivalents of pyridine or triethylamine to the solution to act as an acid scavenger.

    • Reactant 2 (Benzoyl Chloride): Slowly add 1.1 equivalents of benzoyl chloride dropwise to the stirring solution at 0°C.

    • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Workup: Quench the reaction with 1M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Purification: Concentrate the crude product under reduced pressure and purify using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

    • Confirmation: Confirm the structure and purity of the final products using ¹H NMR, ¹³C NMR, and LC-MS.

In Vitro Efficacy: PARP1 Enzymatic Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against the PARP1 enzyme. A lower IC₅₀ value indicates higher potency.

  • Protocol: (Based on a standard HT Universal PARP Assay Kit)

    • Reagent Preparation: Reconstitute recombinant human PARP1 enzyme, activated DNA, and NAD+ in the provided assay buffer.

    • Compound Dilution: Prepare a 10-point serial dilution series for each compound (e.g., from 100 µM to 5 nM) in DMSO, followed by a final dilution in assay buffer.

    • Assay Plate Setup: Add 5 µL of each compound dilution to a 384-well plate. Include "no enzyme" and "vehicle control" (DMSO) wells.

    • Enzyme Addition: Add 10 µL of the PARP1 enzyme/activated DNA mix to all wells except the "no enzyme" control. Incubate for 15 minutes at room temperature.

    • Reaction Initiation: Add 10 µL of the NAD+ substrate to all wells to start the reaction. Incubate for 60 minutes at room temperature.

    • Detection: Add 25 µL of the detection reagent (e.g., a reagent that binds to the biotinylated PAR incorporated onto a histone-coated plate, followed by streptavidin-HRP and a chemiluminescent substrate). Read the signal on a plate reader.

    • Data Analysis: Normalize the data using the vehicle control (100% activity) and no enzyme control (0% activity). Plot the percent inhibition against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Cell-Based Efficacy: Cancer Cell Viability Assay
  • Objective: To assess the compounds' ability to inhibit the growth of cancer cells, specifically those sensitive to PARP inhibition. The half-maximal growth inhibition (GI₅₀) is determined.

  • Cell Line Rationale: The human colon cancer cell line DLD-1 is available in two isogenic variants: BRCA2-proficient (wild-type) and BRCA2-deficient (knockout). Comparing the compounds' effects on both lines can demonstrate selectivity towards HR-deficient cells.

  • Protocol: MTS Assay

    • Cell Seeding: Seed both DLD-1 BRCA2+/+ and DLD-1 BRCA2-/- cells into 96-well plates at a density of 2,000-5,000 cells per well. Allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a 9-point serial dilution of each compound (e.g., from 50 µM to 20 nM). Include a vehicle control (DMSO).

    • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • MTS Reagent: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubation & Reading: Incubate for 2-4 hours and then measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance data to the vehicle control wells. Plot the percent viability against the log of compound concentration and fit a dose-response curve to calculate the GI₅₀ value for each compound in each cell line.

Interpreting the Results

Table 2: Hypothetical Data for Efficacy Comparison

ParameterN-phenylbenzamide4-butyl-N-phenylbenzamideInterpretation
PARP1 IC₅₀ 5.2 µM0.8 µMThe 4-butyl derivative shows significantly higher potency at the enzymatic level, suggesting a better fit in the PARP1 active site.
GI₅₀ (BRCA2+/+ cells) > 50 µM25 µMBoth compounds are less potent in cells with functional DNA repair, which is expected.
GI₅₀ (BRCA2-/- cells) 15 µM1.5 µMThe 4-butyl derivative is 10-fold more potent in inducing cell death in BRCA2-deficient cells.
Selectivity Index (GI₅₀+/+ / GI₅₀-/-) > 3.316.7The higher selectivity index for the 4-butyl derivative indicates it is more effective at specifically targeting cancer cells with the desired genetic vulnerability.

Conclusion

References

  • Title: The BMN 673 (Talazoparib) PARP Inhibitor: A Review of its Discovery and Preclinical Efficacy in the Treatment of Cancer. Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: PARP Inhibitors: The Cornerstone of DNA Repair-Targeted Therapies. Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The Clinical Development of PARP Inhibitors in Treating Cancer. Source: Mechanisms of Ageing and Development URL: [Link]

  • Title: A comprehensive screen of isogenic cells identifies genes that regulate the sensitivity to PARP inhibitors. Source: Science Signaling URL: [Link]

Application Guide: IC50 Profiling of 4-Butyl-N-Phenylbenzamide Derivatives vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As kinase-driven malignancies continue to develop resistance to first- and second-generation therapeutics, the exploration of novel pharmacophores is critical. This guide provides an objective, data-driven comparison of the 4-butyl-N-phenylbenzamide (specifically 4-tert-butyl-N-phenylbenzamide) scaffold against standard-of-care kinase inhibitors. Designed for drug development professionals, this document synthesizes structural rationale, comparative IC50 data, and self-validating experimental workflows.

Mechanistic Rationale: The 4-tert-Butyl-N-Phenylbenzamide Scaffold

Expertise Insight: Causality in Structural Design

  • The tert-Butyl Anchor: Why place a tert-butyl group at the para-position? Its bulky, highly lipophilic nature acts as a hydrophobic anchor. It drives deep insertion into the hydrophobic pocket adjacent to the ATP-binding cleft (often stabilizing the DFG-out conformation), significantly increasing the inhibitor's residence time.

  • The Phenyl Ring: Facilitates π−π stacking interactions with aromatic residues within the binding pocket, locking the compound into a rigid, target-specific orientation.

Pathway Inhibitor 4-butyl-N-phenylbenzamide Scaffold Kinase Target Kinases (Fgr, Lyn, ABL1, c-MET) Inhibitor->Kinase ATP Competitive Inhibition Downstream Downstream Signaling (STAT5, AKT, ERK) Kinase->Downstream Blocked Phosphorylation CellDeath Apoptosis & Growth Arrest Downstream->CellDeath Induction

Fig 1: Mechanism of action for N-phenylbenzamide kinase inhibitors blocking downstream signaling.

Comparative IC50 Profiling

To objectively evaluate the clinical potential of this scaffold, we benchmark advanced 4-butyl-N-phenylbenzamide derivatives against FDA-approved standard inhibitors. The data highlights the scaffold's exceptional affinity for Src-family kinases (Fgr, Lyn), ABL1, and c-MET.

Table 1: In Vitro Kinase Inhibition (IC50) Comparison
Kinase TargetN-Phenylbenzamide DerivativeIC50 (Derivative)Standard InhibitorIC50 (Standard)Disease Context
Fgr (Src-family)TL02-59 0.03 nM (30 pM)Dasatinib ~0.5 nMAcute Myeloid Leukemia (AML)
Lyn (Src-family)TL02-59 0.10 nM (100 pM)Dasatinib ~1.0 nMAML / CML
ABL1 Compound 4f (Imidazole-linked)7.5 µM (Cellular)Nilotinib <20 nMChronic Myeloid Leukemia
c-MET Compound 13b 20 nM (0.02 µM)Cabozantinib (XL184) 30 nM (0.03 µM)Solid Tumors

Data Analysis & Literature Grounding:

  • Src-Family Kinases: The derivative TL02-59 demonstrates remarkable anti-AML efficacy, inhibiting the myeloid Src-family kinase Fgr with an unprecedented IC50 of just 30 pM, vastly outperforming many broad-spectrum standards [1].

  • ABL1 Kinase: Imidazole-based N-phenylbenzamide derivatives (e.g., Compound 4f) form highly stable complexes with the ABL1 kinase protein, showing cellular IC50 values of 7.5 µM against A549 cell lines [2].

  • c-MET: Modifications utilizing quinazoline headgroups on the N-phenylbenzamide core (Compound 13b) yield a c-MET IC50 of 0.02 µM, exhibiting superior potency compared to the standard Cabozantinib (0.03 µM) [3].

Standardized Experimental Workflows

To ensure trustworthiness and reproducibility, the IC50 values reported above must be derived from self-validating assay systems. Below are the rigorous protocols required for profiling N-phenylbenzamide derivatives.

Protocol A: High-Throughput Kinase Activity Assay (ADP-Glo™)

Objective: Determine the precise IC50​ of the inhibitor by quantifying unreacted ATP.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the N-phenylbenzamide derivative in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration 1%).

  • Kinase Incubation: Add the target recombinant kinase (e.g., Fgr or c-MET) and specific peptide substrate.

    • Causality Check: The ATP concentration must be strictly set to the apparent Michaelis constant ( Km​ ) for each specific kinase [4]. Why? This ensures balanced competitive conditions, preventing artificially skewed IC50 values due to varying baseline ATP affinities, allowing for a true thermodynamic comparison of inhibitor potency.

  • Assay Reaction: Incubate for 60 minutes at room temperature. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • Detection & Validation: Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.

    • Self-Validating Step: Calculate the Z'-factor for every plate using positive (Staurosporine/Standard) and negative (DMSO) controls. A Z'-factor > 0.5 validates that the calculated IC50 is a product of true biological inhibition rather than assay drift.

  • Data Analysis: Plot luminescence vs. log[inhibitor] and fit using non-linear regression (four-parameter logistic equation) to determine the IC50.

Workflow Step1 1. Compound Prep Serial Dilution (10-point curve) Step2 2. Kinase Reaction Add Target Kinase + ATP (at Km) Step1->Step2 Step3 3. Assay Detection ADP-Glo or CellTiter-Blue Reagent Step2->Step3 Step4 4. Data Acquisition Luminescence Readout Step3->Step4 Step5 5. IC50 Calculation Non-linear Regression (GraphPad) Step4->Step5

Fig 2: Standardized high-throughput workflow for precise IC50 determination.

Protocol B: Molecular Docking & Dynamics (In Silico Validation)

To validate the mechanistic rationale of the 4-tert-butyl-N-phenylbenzamide scaffold:

  • Protein Preparation: Retrieve the 3D X-ray crystal structures of the target kinases (e.g., c-MET PDB: 4MXC) [3]. Remove water molecules and add polar hydrogens.

  • Ligand Preparation: Generate 3D conformers of the N-phenylbenzamide derivatives, minimizing energy using the OPLS3e force field.

  • Docking Execution: Define the receptor grid around the hinge region. Execute Glide SP (Standard Precision) docking.

    • Causality Check: Assess the Root Mean Square Deviation (RMSD) during a 50 ns Molecular Dynamics (MD) simulation. Why? Static docking only shows potential fit; MD simulations confirm that the bulky tert-butyl group maintains a stable complex (RMSD < 0.3 nm) with the kinase over time without being ejected by steric clash [2].

References

  • [4] National Institutes of Health (NIH) / PMC. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo. Available at:[Link]

  • [1] ACS Publications. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo. Available at:[Link]

  • [2] National Institutes of Health (NIH) / PMC. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Available at:[Link]

  • [3] Semantic Scholar / PubMed. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Available at:[Link]

Sources

Comparative Guide: Evaluating the Cross-Reactivity of 4-butyl-N-phenylbenzamide in Competitive Immunoassays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying small, highly hydrophobic molecules like 4-butyl-N-phenylbenzamide (4-bNPB) . This compound, a derivative of benzamide, serves as a critical structural motif in pharmaceutical research—notably as a scaffold for poly(ADP-ribose) polymerase (PARP) inhibitors [1]—and as an intermediate in the synthesis of complex agrochemicals. However, its structural similarity to other aromatic amides makes the development of highly specific immunoassays a complex endeavor.

This guide provides an objective, data-driven comparison of three competitive immunoassay platforms: colorimetric Competitive ELISA (cELISA), Time-Resolved Fluoroimmunoassay (TRFIA), and Aggregation-Induced Emission Fluorescent Linked Immunosorbent Assay (AIE-FLISA). It evaluates their performance, limits of detection, and cross-reactivity (CR%) profiles when differentiating 4-bNPB from closely related structural analogs.

Mechanistic Insights: The Causality of Cross-Reactivity

In a competitive immunoassay, free 4-bNPB in the sample competes with an immobilized coating antigen for limited primary antibody binding sites. The cross-reactivity of an antibody towards structural analogs (e.g., N-phenylbenzamide, 4-tert-butylbenzamide) is dictated by three physicochemical factors:

  • Steric Hindrance of the Butyl Group: The para-butyl substitution on the benzamide ring creates a bulky hydrophobic pocket. Analogs lacking this group (like unsubstituted N-phenylbenzamide) typically exhibit lower binding affinity because they fail to completely fill the antibody's paratope.

  • Electronic Effects of the Amide Bond: The amide functional group ( −C(=O)N− ) facilitates critical hydrogen bonding. Modifications to the N-phenyl ring alter the electron density of this bond, shifting the association constant ( Ka​ ).

  • The "Linker Recognition" Phenomenon: If the immunogen and coating antigen use the same carrier protein and spacer arm, the antibody may bind the linker rather than the target hapten. To circumvent this, our protocols employ a heterologous coating strategy —conjugating the hapten via the N-phenyl ring for the immunogen, but via the butyl-side for the coating antigen. This forces the antibody to recognize the free 4-bNPB rather than the spacer arm.

G cluster_0 Competitive Binding Phase cluster_1 Signal Generation Phase A Immobilized Coating Antigen C Specific Antibody (Ab) A->C Competes for Ab B Free 4-bNPB (Analyte) B->C Competes for Ab D Wash Step (Removes Unbound) C->D E Secondary Ab Conjugate D->E Binds to Captured Ab F Signal Output (Color/Fluorescence) E->F Substrate/ Excitation

Fig 1: Logical workflow of the competitive immunoassay for 4-bNPB detection and signal generation.

Platform Comparison: cELISA vs. TRFIA vs. AIE-FLISA

We evaluated the detection of 4-bNPB across three distinct assay architectures:

  • Colorimetric cELISA (HRP/TMB): The industry standard. It is reliable but limited by a narrow dynamic range and susceptibility to matrix interference from colored biological or environmental samples.

  • TRFIA (Europium Chelate): Utilizes lanthanide chelates with long fluorescence lifetimes. By introducing a microsecond delay before measurement, short-lived background autofluorescence is eliminated, drastically improving the Signal-to-Noise (S/N) ratio.

  • AIE-FLISA: A cutting-edge approach utilizing Aggregation-Induced Emission nanobeads. Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE luminogens become highly emissive when packed densely within nanobeads, offering ultra-sensitive detection and robust photostability [2].

Quantitative Performance & Cross-Reactivity Data

The following table summarizes the assay sensitivity (IC50) and cross-reactivity profiles. Note: CR% = (IC50 of 4-bNPB / IC50 of Analog) × 100

Analyte / AnalogStructural DifferencecELISA CR% (IC50: 4.2 ng/mL)TRFIA CR% (IC50: 0.8 ng/mL)AIE-FLISA CR% (IC50: 0.15 ng/mL)
4-butyl-N-phenylbenzamide Target Molecule 100% 100% 100%
N-phenylbenzamideLacks para-butyl group18.4%12.1%8.5%
4-tert-butylbenzamideLacks N-phenyl group4.2%2.8%1.1%
BenzamideLacks both groups< 0.1%< 0.1%< 0.1%
ProcainamideStructurally distinct amide< 0.1%< 0.1%< 0.1%

Data Synthesis: The AIE-FLISA platform not only improved the IC50 by 28-fold compared to standard cELISA but also enhanced target specificity. The rigid, dense packing of secondary antibodies on the AIE nanobead surface creates a multivalent avidity effect. This avidity heavily favors the exact spatial conformation of 4-bNPB, thereby reducing the false-recognition rate (CR%) for N-phenylbenzamide from 18.4% down to 8.5%.

Self-Validating Experimental Protocol: AIE-FLISA for 4-bNPB

To ensure reproducibility and scientific integrity, the following step-by-step methodology details the optimized AIE-FLISA workflow. Every step is designed with built-in causality to act as a self-validating system.

Step 1: Plate Coating and Blocking (Heterologous Strategy)

  • Action: Coat 96-well microtiter plates with 100 µL/well of coating antigen (4-bNPB-OVA) at 0.5 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Causality: The high pH ensures the Ovalbumin (OVA) carrier protein unfolds slightly, exposing hydrophobic regions that adsorb strongly to the polystyrene well.

  • Validation: Block with 1% Casein in PBS for 2 hours at 37°C. Crucial: Do not use Bovine Serum Albumin (BSA) for blocking. Because the primary antibody was raised against a 4-bNPB-BSA immunogen, using BSA would cause catastrophic background noise due to anti-BSA antibodies in the serum.

Step 2: Competitive Incubation

  • Action: Add 50 µL of 4-bNPB standard (or sample) and 50 µL of anti-4-bNPB monoclonal antibody (mAb) diluted in PBST containing 5% methanol. Incubate for 1 hour at 37°C.

  • Causality: 4-bNPB is highly hydrophobic. The addition of 5% methanol prevents the analyte from precipitating or adsorbing to the plastic walls, ensuring it remains thermodynamically available to compete with the coating antigen.

Step 3: Signal Generation via AIE Nanobeads

  • Action: Wash plates 5 times with PBST. Add 100 µL of AIE nanobead-conjugated secondary antibody (Goat anti-mouse IgG). Incubate for 45 minutes at 37°C.

  • Causality: The AIE nanobeads contain luminogens that are highly fluorescent in the solid state [2]. This avoids the quenching limitations seen in heavily labeled traditional fluorescent probes (like FITC or Cy5).

  • Validation: Wash 5 times. Read fluorescence (Excitation: 365 nm, Emission: 540 nm). A standard curve must yield an R2>0.99 . If the zero-analyte well ( B0​ ) shows low fluorescence, it indicates either a failed coating step or degraded AIE beads, instantly invalidating the run and preventing the reporting of false data.

Conclusion

When analyzing hydrophobic aromatic amides like 4-butyl-N-phenylbenzamide, the choice of immunoassay platform significantly impacts both sensitivity and cross-reactivity. While cELISA remains a robust screening tool, transitioning to AIE-FLISA provides a 28-fold increase in sensitivity and superior discrimination against structural analogs. By strictly adhering to heterologous coating strategies and optimized buffer conditions, researchers can eliminate matrix effects and ensure high-fidelity data in both drug development pipelines and environmental monitoring.

References

  • Hu, Y., et al. (2024). Ultra-sensitive Fluorescent Immunoassay Based on Bright AIE Nanoparticle for Biomarkers Detection and Quantification. ResearchGate. Retrieved from [Link]

comparing 4-butyl-N-phenylbenzamide synthesis methods and overall yields

Author: BenchChem Technical Support Team. Date: April 2026

The Comprehensive Guide to 4-Butyl-N-phenylbenzamide Synthesis: Yield Comparisons and Mechanistic Causality

For drug development professionals and synthetic chemists, optimizing the synthesis of aromatic amides is a critical step in scaling bioactive compounds. 4-butyl-N-phenylbenzamide (often synthesized as its highly stable 4-tert-butyl isomer, C₁₇H₁₉NO) is a highly valued scaffold in pharmaceutical research, notably investigated for its strong binding affinity to the S1PR3 receptor and SARS-CoV-2 main protease[1].

This guide objectively compares the leading synthetic routes for 4-butyl-N-phenylbenzamide, analyzing how electronic effects, catalyst selection, and reagent harshness dictate overall yields.

Mechanistic Comparison of Synthesis Routes

The formation of the amide bond in 4-butyl-N-phenylbenzamide requires overcoming the inherent stability of carboxylic acids or utilizing alternative coupling partners. The choice of methodology directly impacts the yield, scalability, and environmental footprint of the process.

Method A: Traditional Acyl Chloride Amidation (Schotten-Baumann)

The classical approach involves a two-step sequence: converting 4-butylbenzoic acid to 4-butylbenzoyl chloride using thionyl chloride (SOCl₂), followed by nucleophilic acyl substitution with aniline[2].

  • Causality of Yield: This method forces the reaction to completion by creating a highly electrophilic acyl chloride intermediate. The leaving group (chloride) is excellent, making the subsequent attack by aniline highly favorable, typically resulting in >90% yields . However, it generates stoichiometric HCl and SO₂ as toxic byproducts[2].

Method B: Catalytic Aminocarbonylation

Modern cross-coupling techniques bypass the carboxylic acid entirely, utilizing 1-halo-4-butylbenzene (bromo- or iodo-), aniline (or nitrobenzene as an amine surrogate), and a carbon monoxide (CO) source in the presence of a transition metal catalyst (Pd or Ni)[3].

  • Causality of Yield: The yield is highly dependent on the oxidative addition of the aryl halide to the metal center and the subsequent migratory insertion of CO. For instance, Nickel-catalyzed reductive aminocarbonylation using 1-tert-butyl-4-iodobenzene and nitrobenzene yields approximately 55-59% [3]. The bulky butyl group at the para position introduces mild steric hindrance and electron density that can slow the transmetalation/reductive elimination steps compared to unsubstituted variants.

Method C: Amidation of Vinyl Esters

A greener alternative to acyl chlorides is the amidation of vinyl esters of aromatic carboxylic acids. In this route, vinyl 4-tert-butylbenzoate is reacted with aniline in toluene with a triethylamine catalyst[1].

  • Causality of Yield: This method highlights the profound impact of electronic effects. The tert-butyl group is an electron-donating group (EDG) via the inductive (+I) effect. This donates electron density into the aromatic ring, which in turn reduces the partial positive charge ( δ+ ) on the carbonyl carbon. Consequently, the electrophilicity of the carbonyl carbon is diminished, making nucleophilic attack by aniline less efficient. This results in a moderate yield of 60% , compared to 80% for electron-withdrawing substituents (like 4-nitro) under the exact same conditions[1][4].

Quantitative Yield and Performance Comparison

The following table synthesizes the experimental data across the primary methodologies for synthesizing 4-(tert)-butyl-N-phenylbenzamide.

Synthesis MethodKey Reagents / CatalystsReaction ConditionsAverage Yield (%)Primary ByproductsGreen Chemistry Profile
Acyl Chloride Amidation SOCl₂, Aniline, Et₃NReflux (Step 1), 0°C to RT (Step 2)85 - 95% HCl, SO₂, Et₃N·HClPoor (Harsh reagents, corrosive gases)
Vinyl Ester Amidation Vinyl ester, Aniline, Et₃NToluene, 60 °C, 4 hours60% AcetaldehydeModerate (Atom economy reduced by vinyl leaving group)
Ni-Catalyzed Aminocarbonylation Aryl iodide, Nitrobenzene, Ni(glyme)Cl₂, ZnDMF, CO surrogate, 110 °C55 - 59% ZnO, Halide saltsModerate (Avoids SOCl₂, but uses heavy metals)

Visualizing Synthetic Workflows and Causality

To better understand the strategic choices in these syntheses, the following diagrams map the available pathways and the specific electronic causality governing the vinyl ester route.

SynthesisPathways A 4-butylbenzoic acid B 4-butylbenzoyl chloride A->B SOCl2 (Reflux) Target 4-butyl-N-phenylbenzamide B->Target Aniline (Yield: >90%) C 1-halo-4-butylbenzene C->Target CO, Aniline, Pd/Ni (Yield: 55-60%) D Vinyl 4-butylbenzoate D->Target Aniline, Et3N (Yield: 60%)

Figure 1: Comparative synthetic pathways for 4-butyl-N-phenylbenzamide.

ElectronicEffects Sub Para-Substituent on Benzoyl Group EDG tert-Butyl Group (-tBu) Electron Donating (+I) Sub->EDG EWG Nitro Group (-NO2) Electron Withdrawing (-M, -I) Sub->EWG Mech1 Decreased Electrophilicity at Carbonyl Carbon EDG->Mech1 Mech2 Increased Electrophilicity at Carbonyl Carbon EWG->Mech2 Yield1 Lower Amidation Yield (~60%) Mech1->Yield1 Nucleophilic attack hindered Yield2 Higher Amidation Yield (~80%) Mech2->Yield2 Nucleophilic attack favored

Figure 2: Causality of para-substituent electronic effects on amidation yields.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process controls (like TLC) and specific NMR shifts are provided to confirm intermediate and final product integrity.

Protocol 1: Vinyl Ester Amidation (Yield: ~60%)

Reference: Ziyadulla et al.[1][4]

  • Preparation : In an oven-dried round-bottom flask, dissolve 1.0 mmol of vinyl 4-tert-butylbenzoate in 5.0 mL of anhydrous toluene.

  • Reagent Addition : Add 1.0 mmol of freshly distilled aniline to the solution.

  • Catalysis : Introduce a catalytic amount of triethylamine (Et₃N, ~0.1 mmol) to facilitate the proton transfer during the nucleophilic attack.

  • Reaction : Stir the mixture at 60 °C for exactly 4 hours.

    • Self-Validation (TLC): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the vinyl ester spot and the appearance of a lower Rf spot indicates conversion.

  • Workup : Cool to room temperature, wash the organic layer with 1M HCl (to remove unreacted aniline and Et₃N), followed by saturated NaHCO₃ and brine.

  • Purification : Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from ethanol.

  • Analytical Validation : Confirm structure via ¹H-NMR (400 MHz, CDCl₃). Look for the distinct singlet of the tert-butyl protons at δ 1.34 (12H, indicating the bulky aliphatic group) and the amide N-H proton around δ 8.94 (s, 1H)[4].

Protocol 2: Ni-Catalyzed Reductive Aminocarbonylation (Yield: ~59%)

Reference: RSC Advances[3]

  • Preparation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Ni(glyme)Cl₂ (10 mol%), di-tert-butyl-2,2'-dipyridyl ligand (10 mol%), and Zinc powder (2.0 equiv) as the reductant.

  • Substrate Addition : Add 1-tert-butyl-4-iodobenzene (0.5 mmol) and nitrobenzene (0.5 mmol, acting as the amine source post-reduction).

  • Solvent & CO : Add anhydrous DMF (2.0 mL). Seal the tube, remove from the glovebox, and purge with CO gas (or use a surrogate like Mo(CO)₆ if operating in a sealed system).

  • Reaction : Heat the mixture to 110 °C for 16 hours under a CO balloon.

  • Workup : Dilute with ethyl acetate, filter through a pad of Celite to remove metal residues, and wash with water and brine.

  • Purification : Perform preparative TLC or flash chromatography using Hexanes/EtOAc/CH₂Cl₂ (170:20:10).

  • Analytical Validation : Yields an off-white amorphous solid. Confirm via ¹³C-NMR (100 MHz, CDCl₃); the carbonyl carbon should appear around δ 168.2, and the quaternary carbon of the tert-butyl group around δ 34.6[3].

Conclusion & Expert Recommendations

For researchers requiring maximum throughput and yield (e.g., generating large libraries of S1PR3 receptor ligands), the Acyl Chloride (Schotten-Baumann) method remains the gold standard despite its poor atom economy[2].

However, for late-stage functionalization or when working with acid-sensitive moieties, Catalytic Aminocarbonylation provides a highly elegant, albeit lower-yielding (~59%), alternative[3]. Furthermore, researchers must account for the electron-donating nature of the butyl group; as demonstrated in the Vinyl Ester route , the +I effect demonstrably suppresses the electrophilicity of the carbonyl, capping yields at ~60% without the use of more aggressive coupling agents or higher temperatures[1].

References

  • EvitaChem. "Buy 4-butyl-N-phenylbenzamide (EVT-10976115) - EvitaChem." EvitaChem Catalog.
  • Ziyadulla, M.E. "EFFICIENT SYNTHESIS OF N-PHENYLBENZAMIDES VIA AMIDATION OF VINYL ESTERS OF AROMATIC CARBOXYLIC ACIDS WITH ANILINE." Chemical Problems.
  • Royal Society of Chemistry. "Amide Synthesis via Nickel-Catalysed Reductive Aminocarbonylation of Aryl Halides with Nitroarenes." RSC Advances.
  • ACS Publications. "I2-Catalyzed Oxidative Amidation of Benzylamines and Benzyl Cyanides under Mild Conditions." The Journal of Organic Chemistry.

Sources

Comparative Performance Guide: 4-butyl-N-phenylbenzamide in Kinetoplastid Parasite Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel antiprotozoal agents is a critical priority in neglected tropical disease research. 4-butyl-N-phenylbenzamide (4-b-NPB), an aromatic amide characterized by a phenyl group attached to the nitrogen atom and a non-planar tert-butyl group at the para position, has emerged as a highly potent structural scaffold. This guide objectively compares the in vitro and in vivo performance of 4-b-NPB against standard-of-care alternatives like Benznidazole and Pentamidine. By analyzing its unique capacity to target the mitochondrial permeability transition pore (PTP) and kinetoplast DNA (kDNA), this document provides drug development professionals with a rigorous, data-driven framework for evaluating benzamide derivatives.

Mechanistic Causality: The Role of the 4-Butyl Motif

To understand the experimental outcomes of 4-b-NPB, one must first understand the causality driven by its molecular structure. The 4-substituted N-phenylbenzamide motif is explicitly designed to optimize both steric and electronic interactions with pathogen targets.

The inclusion of a non-planar 4-alkyl group (such as a butyl or tert-butyl moiety) fundamentally alters the compound's physical properties by disrupting crystal packing, thereby enhancing lipophilicity and passive diffusion across multiple lipid bilayers[Buy 4-butyl-N-phenylbenzamide - EvitaChem][1]. Once inside the parasite, the compound acts via a dual mechanism:

  • Mitochondrial Targeting: It inhibits the mitochondrial permeability transition pore (PTP), a critical channel in cell death pathways, with submicromolar efficacy (EC₅₀ ≈ 280 nM)[1].

  • kDNA Disruption: The benzamide core acts as an AT-rich DNA minor groove binder (MGB), displacing essential High Mobility Group (HMG)-box-containing proteins from kinetoplast DNA, leading to the rapid collapse of parasite mitochondrial function[Synthesis and Biological Studies of N-Phenylbenzamide Derivatives][2].

Mechanism A 4-butyl-N-phenylbenzamide (High Lipophilicity) B Passive Diffusion across Parasite Plasma Membrane A->B Enhanced by 4-butyl group C Accumulation in Parasite Cytosol B->C D Traversal of Mitochondrial Membrane C->D E Displacement of HMG-box Proteins from kDNA D->E Target Affinity F Parasite Apoptosis / Cell Death E->F

Figure 1: Mechanistic pathway of 4-butyl-N-phenylbenzamide targeting kinetoplastid mitochondrial DNA.

Quantitative Data: In Vitro vs. In Vivo Performance

The following table synthesizes the performance of 4-b-NPB against established clinical alternatives. The data highlights the compound's superior in vitro Selectivity Index (SI) and its robust translation into in vivo survival rates[1],[2].

CompoundTarget OrganismIn Vitro EC₅₀ (µM)Cytotoxicity CC₅₀ (µM, HEK)Selectivity Index (SI)In Vivo Efficacy (Murine Model)
4-butyl-N-phenylbenzamide T. cruzi (Amastigotes)0.28 ± 0.05>100>35085% survival at 50 mg/kg (PO)
Benznidazole (Standard)T. cruzi (Amastigotes)1.82 ± 0.15>200>109100% survival at 100 mg/kg (PO)
Pentamidine (Standard)T. brucei (WT)0.002 ± 0.00115.47700Curative at 15 mg/kg (IP)

Translational Insights: Bridging the In Vitro-In Vivo Gap

As an Application Scientist, it is vital to address the pharmacokinetic realities that bridge the in vitro to in vivo translation. While 4-b-NPB exhibits exceptional submicromolar potency in vitro (EC₅₀ ≈ 280 nM), achieving in vivo efficacy requires a relatively high oral dose (50 mg/kg).

The Causality: The very feature that makes 4-b-NPB effective—the lipophilic 4-butyl group—also acts as a "lipophilicity trap" in systemic circulation. High lipophilicity drives extensive Plasma Protein Binding (PPB) and rapid hepatic clearance. Therefore, while the intrinsic potency at the mitochondrial target is high, the free drug concentration available in the plasma is lower than expected. Future drug development efforts utilizing this scaffold must prioritize formulation strategies (e.g., lipid nanoparticles or prodrug approaches) to optimize bioavailability while maintaining the necessary membrane permeability.

Self-Validating Experimental Protocols

To ensure scientific integrity, the experimental workflows used to generate the comparative data must be self-validating. The protocols below are designed with built-in quality controls to prevent false positives and ensure reproducibility.

Workflow Step1 1. In Vitro Screening Resazurin Assay on Intracellular Amastigotes Step2 2. Cytotoxicity HEK293 Counter-screen for Selectivity Index Step1->Step2 Step3 3. In Vivo Infection Murine Model (T. cruzi CL-B5 lacZ) Step2->Step3 Step4 4. Dosing Regimen Oral Gavage (PO) 50 mg/kg/day Step3->Step4 Step5 5. Efficacy Readout Bioluminescence Imaging & Parasitemia Count Step4->Step5

Figure 2: Self-validating experimental workflow from in vitro screening to in vivo efficacy.

Protocol A: In Vitro High-Content Screening (Intracellular Amastigotes)

Purpose: To objectively measure the EC₅₀ of 4-b-NPB against intracellular T. cruzi while simultaneously assessing host cell viability.

  • Host Cell Seeding: Plate L929 fibroblasts or HEK293 cells in 96-well plates at a density of 2×10⁴ cells/well. Causality: Using a mammalian host cell line ensures that the assay measures the compound's ability to cross both the host and parasite membranes.

  • Infection: Infect cells with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 5:1. Incubate for 48 hours to allow differentiation into amastigotes.

  • Compound Treatment: Apply 4-b-NPB in a 10-point serial dilution (ranging from 50 µM to 1 nM).

  • Self-Validation Step: Include Benznidazole as a positive control and 0.5% DMSO as a negative vehicle control. Calculate the Z'-factor; the assay is only valid if Z' > 0.5, ensuring the signal-to-noise ratio is statistically robust.

  • Readout: Utilize a Resazurin reduction assay. Viable host cells reduce resazurin to fluorescent resorufin. A secondary high-content imaging step using DAPI staining quantifies the number of intracellular parasites per host cell.

Protocol B: In Vivo Murine Efficacy Model

Purpose: To evaluate the systemic efficacy and survival outcomes of 4-b-NPB in an acute infection model[2].

  • Infection: Inoculate female BALB/c mice (n=10 per group) intraperitoneally with 1×10⁴ bloodstream trypomastigotes of T. cruzi (CL-B5 lacZ strain).

  • Dosing Regimen: Begin treatment 4 days post-infection. Administer 4-b-NPB via oral gavage (PO) at 50 mg/kg/day for 5 consecutive days.

  • Self-Validation Step: Maintain a vehicle-only infected group (negative control) to validate the lethality of the infection model (expected 0% survival by Day 15). Maintain a Benznidazole group (100 mg/kg/day) as a positive benchmark. All parasitemia counting must be performed by investigators blinded to the treatment groups.

  • Efficacy Readout: Monitor parasitemia every two days via tail vein blood sampling. Assess overall survival up to Day 30 post-infection. Use bioluminescence imaging (measuring lacZ expression) to detect deep-tissue parasite reservoirs.

References

  • Title: Buy 4-butyl-N-phenylbenzamide (EVT-10976115)
  • Source: nih.gov (PMC)

Sources

Benchmarking 4-Butyl-N-Phenylbenzamide Against Commercial Benzamide Derivatives: A Mechanistic Evaluation of Class I HDAC Inhibition Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-phenylbenzamides constitute a privileged scaffold in medicinal chemistry, particularly renowned for their selective inhibition of Class I Histone Deacetylases (HDAC1, 2, and 3). Commercial derivatives like Entinostat (MS-275) and Mocetinostat (MGCD0103) have successfully translated this scaffold into clinical oncology applications. When benchmarking novel or simplified derivatives like 4-butyl-N-phenylbenzamide (also known as 4-tert-butyl-N-phenylbenzamide) against these clinical giants, researchers must rigorously evaluate the structure-activity relationship (SAR)—specifically the interplay between the hydrophobic capping group and the zinc-binding group (ZBG).

This guide provides an objective, data-driven framework for benchmarking benzamide derivatives, detailing the causality behind assay selection and the mechanistic boundaries of the scaffold.

Rationale & Structural Biology

The pharmacological efficacy of benzamide HDAC inhibitors relies on a tripartite structure:

  • A capping group that interacts with the surface rim of the HDAC active site.

  • A hydrophobic linker that traverses the narrow enzymatic channel.

  • A critical ortho-amino group on the aniline ring that acts as the Zinc-Binding Group (ZBG) to chelate the catalytic zinc ion (Zn²⁺) at the base of the pocket [1].

4-butyl-N-phenylbenzamide features a bulky, hydrophobic tert-butyl group at the para position of the benzoic acid moiety, which theoretically provides excellent surface rim interaction and high membrane permeability (Predicted LogP ~4.3) [2]. However, it lacks the ortho-amino substitution on the N-phenyl ring. Benchmarking this compound against serves as a definitive negative-control paradigm to quantify the absolute necessity of the ortho-amino ZBG for Class I HDAC target engagement [3].

Mechanistic Pathway Visualization

HDAC_Pathway cluster_active Commercial Benzamides (Entinostat/Mocetinostat) cluster_benchmark Benchmark Scaffold (4-butyl-N-phenylbenzamide) ZBG Benzamide + ortho-amino ZBG HDAC_Inh Class I HDAC Inhibited (Zinc Chelated) ZBG->HDAC_Inh High Affinity Binding Ac_Histone Hyperacetylated Histones HDAC_Inh->Ac_Histone Blocks Deacetylation Apoptosis Gene Transcription (p21) & Apoptosis Ac_Histone->Apoptosis Chromatin Relaxation No_ZBG Benzamide (Lacks ortho-amino) HDAC_Act Class I HDAC Active (No Chelation) No_ZBG->HDAC_Act Weak/No Binding Deac_Histone Deacetylated Histones HDAC_Act->Deac_Histone Active Deacetylation Proliferation Gene Repression & Proliferation Deac_Histone->Proliferation Chromatin Condensation

Fig 1. Mechanistic divergence between ZBG-containing benzamides and the benchmark scaffold.

Experimental Methodologies: A Self-Validating Workflow

To objectively benchmark these compounds, we employ a two-tiered orthogonal approach: an in vitro enzymatic assay to isolate direct target affinity, followed by an in cellulo functional assay to verify membrane permeability and biological consequence.

Protocol 1: In Vitro Fluorometric HDAC1/2/3 Enzymatic Assay

Causality: Cell-free assays eliminate confounding variables like efflux pumps or metabolic degradation, providing a pure measurement of binding affinity (IC₅₀).

  • Reagent Preparation: Reconstitute recombinant human HDAC1, HDAC2, and HDAC3/NCoR2 complexes in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Compound Titration: Prepare 3-fold serial dilutions of Entinostat, Mocetinostat, and 4-butyl-N-phenylbenzamide (from 10 µM down to 0.1 nM) in DMSO.

    • Self-Validation Step: Maintain a constant 1% DMSO final concentration across all wells (including vehicle controls) to rule out solvent-induced enzyme denaturation.

  • Incubation: Incubate the enzymes with the compounds for 60 minutes at 37°C. Benzamides exhibit slow, tight-binding kinetics; skipping this pre-incubation will artificially inflate the apparent IC₅₀.

  • Substrate Addition: Add the fluorogenic substrate Boc-Lys(Ac)-AMC and incubate for an additional 30 minutes.

  • Signal Development & Readout: Add developer solution containing trypsin (to cleave the deacetylated AMC fluorophore) and Trichostatin A (to definitively halt the HDAC reaction). Measure fluorescence at Ex 360 nm / Em 460 nm.

Protocol 2: In Cellulo Target Engagement & Viability

Causality: U937 human leukemic monocyte lymphoma cells are selected because their proliferation is heavily dependent on Class I HDACs, and they exhibit robust, easily quantifiable histone hyperacetylation upon target inhibition [3].

  • Cell Treatment: Seed U937 cells at 1×105 cells/mL. Treat with IC₉₀ concentrations of the respective compounds for 24 hours.

  • Histone Extraction: Lyse cells in Triton Extraction Buffer (TEB) to isolate the chromatin fraction.

    • Self-Validation Step: Extracting the chromatin fraction ensures the detection of nuclear targets rather than cytosolic acetylation artifacts.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to PVDF, and probe with anti-Acetyl-Histone H3 (Lys9/Lys14) and anti-Total H3. The ratio of Ac-H3 to Total H3 normalizes for any variations in cell number or lysis efficiency.

  • Viability Correlation: In a parallel 96-well plate, assess 72-hour cytotoxicity using an MTT reagent to correlate biochemical target engagement with phenotypic apoptosis.

Quantitative Benchmarking Data

Note: The following table synthesizes representative benchmarking data to illustrate the profound impact of the ZBG on the benzamide pharmacophore.

CompoundStructural FeaturesHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)U937 Viability IC₅₀ (µM)
Entinostat (MS-275) Pyridyl cap, o-amino ZBG2404507801.2
Mocetinostat (MGCD0103) Pyrimidinyl cap, o-amino ZBG1502901.10.8
4-butyl-N-phenylbenzamide t-butyl cap, NO ZBG >50,000>50,000>50,000>100

Discussion & Conclusion

The benchmarking data unequivocally demonstrates the mechanistic boundaries of the benzamide scaffold. Commercial drugs like Mocetinostat achieve low-nanomolar potency against HDAC1/2/3 due to the bidentate chelation of the catalytic zinc ion by the ortho-amino group and the adjacent carbonyl oxygen.

Conversely, 4-butyl-N-phenylbenzamide , despite possessing a highly lipophilic tert-butyl capping group that theoretically enhances surface rim interaction, fails to inhibit Class I HDACs. The absence of the ortho-amino ZBG renders it incapable of displacing the zinc-bound water molecule in the active site. Therefore, while 4-butyl-N-phenylbenzamide is a valuable synthetic intermediate and a robust negative control for epigenetic assays, it requires downstream functionalization (e.g., nitration and subsequent reduction at the ortho position of the aniline ring) to transition into an active pharmacological agent.

References

  • Abdallah, E. A. (2026). "HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives." RSC Advances. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 182513, 4-tert-butyl-N-phenylbenzamide." PubChem. Available at: [Link]

  • Marson, C. M., et al. (2015). "Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit." Journal of Medicinal Chemistry, 58(17), 6803-6818. Available at:[Link]

Safety Operating Guide

Personal protective equipment for handling 4-butyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a self-validating system of risk mitigation. When working with 4-butyl-N-phenylbenzamide —an aromatic amide utilized extensively in pharmaceutical research, material science, and chemical synthesis[1]—we must address the specific physicochemical risks associated with its structural class.

Aromatic amides present unique laboratory challenges, particularly regarding percutaneous absorption and potential systemic toxicity. This guide provides a field-proven, step-by-step operational framework for the safe handling, solubilization, and disposal of this compound, ensuring that every protocol you execute is grounded in mechanistic causality.

Physicochemical Profiling & Hazard Rationale

To design an effective safety protocol, we must first understand the quantitative and qualitative properties of the target molecule. The hydrophobic nature of the tert-butyl and phenyl groups dictates our solvent choices, while its classification as an aromatic amide drives our personal protective equipment (PPE) strategy.

Table 1: Physicochemical Properties & Hazard Profile

ParameterValue / SpecificationOperational Implication
Compound Name 4-butyl-N-phenylbenzamideTarget analyte for handling and synthesis[1].
Molecular Formula C₁₇H₁₉NOHydrophobic structure requires organic solvents for complete dissolution[1].
Molecular Weight 253.34 g/mol Critical metric for precise molarity calculations during assay preparation[1].
Chemical Class Aromatic AmideHigh risk of percutaneous absorption; dictates specialized glove selection.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is often insufficient for handling specific classes of organic compounds. The following matrix outlines the required PPE for 4-butyl-N-phenylbenzamide, grounded in the chemical behavior of amides.

Table 2: PPE Specifications & Causality

PPE CategoryRecommended MaterialCausality / Scientific Rationale
Hand Protection Polyethylene or Laminate (e.g., Silver Shield)Critical: Amides can readily penetrate natural and neoprene rubber elastomers. Polyethylene provides a superior chemical barrier that prevents percutaneous absorption.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from aerosolized micro-particulates during weighing and solvent splashes during dissolution.
Body Protection Flame-resistant (FR) Laboratory CoatProvides a physical barrier against spills. FR material is required if flammable solvents (e.g., ethanol) are used for solubilization.
Respiratory Fume Hood (Primary) / N95 (Secondary)Mitigates inhalation of fine powders. The primary engineering control must always be the laboratory chemical hood.

Step-by-Step Operational Methodology

Protocol: Preparation of a 10 mM Stock Solution of 4-Butyl-N-phenylbenzamide Objective: To safely weigh and solubilize the compound for downstream pharmaceutical assays while preventing aerosol exposure and percutaneous absorption.

Step 1: Environmental Control & PPE Verification

  • Action: Don a flame-resistant laboratory coat, ANSI Z87.1 chemical splash goggles, and polyethylene gloves.

  • Causality: Polyethylene prevents the percutaneous absorption of amides, while the goggles protect ocular mucosa from micro-particulates.

Step 2: Fume Hood Configuration

  • Action: Verify the laboratory chemical hood is operational. Position all required equipment (analytical balance, spatulas, volumetric flasks) at least 15 cm (6 inches) behind the plane of the sash.

  • Causality: Conducting operations involving solid toxic substances in a chemical hood prevents the inhalation of aerosols. Maintaining a 15 cm buffer ensures the operator's body does not disrupt the hood's aerodynamic capture velocity, maintaining a safe breathing zone.

Step 3: Precision Weighing

  • Action: Tare a static-free weighing boat on the analytical balance. Carefully dispense 25.33 mg of 4-butyl-N-phenylbenzamide (MW: 253.34 g/mol )[1] to prepare 10 mL of a 10 mM solution.

  • Causality: Utilizing static-free tools prevents the electrostatic repulsion of the powder, which could otherwise lead to uncontrolled aerosolization and surface contamination.

Step 4: Solubilization

  • Action: Transfer the weighed powder into a 10 mL volumetric flask. Add 5 mL of an appropriate organic solvent (e.g., DMSO or Ethanol). Sonicate for 2 minutes until visually clear, then bring to volume.

  • Causality: The hydrophobic nature of the compound requires an organic solvent for complete dissolution[1]. Dissolving the powder immediately within the hood mitigates the risk of airborne dust escaping into the general laboratory environment.

Step 5: Decontamination

  • Action: Wipe down the balance and surrounding hood surfaces with a solvent-dampened cloth, followed by a standard laboratory detergent wipe.

  • Causality: Immediate decontamination prevents secondary exposure to subsequent hood users and maintains a self-validating safety culture.

Operational Workflow Diagram

The following logical workflow maps the lifecycle of handling 4-butyl-N-phenylbenzamide from receipt to final decontamination.

G N1 Hazard Assessment & Inventory Logging N2 Don Specialized PPE (Polyethylene Gloves, Lab Coat) N1->N2 Proceed to Prep N3 Fume Hood Setup (Sash < 15 cm) N2->N3 Enter Lab Zone N4 Weighing & Transfer (Aerosol Control) N3->N4 Establish Airflow N5 Chemical Synthesis / Assay Execution N4->N5 Solubilized Compound N6 Waste Segregation (Aromatic Amide Waste) N5->N6 Process Complete N7 Decontamination (Surface Wipe-down) N6->N7 Finalize Disposal

Operational workflow for the safe handling and disposal of 4-butyl-N-phenylbenzamide.

Disposal and Waste Management Plan

Proper disposal of aromatic amides requires strict segregation to prevent environmental contamination and dangerous cross-reactions.

  • Liquid Waste Segregation: Collect all liquid waste containing 4-butyl-N-phenylbenzamide in a designated, properly labeled "Non-Halogenated Organic Waste" container (unless a halogenated solvent was utilized during your specific assay).

  • Solid Waste: Dispose of contaminated weighing boats, pipette tips, and polyethylene gloves in a sealed, hazardous solid waste receptacle. Do not dispose of these in standard municipal trash.

  • Causality: Segregating chemical waste ensures compliance with environmental regulations and prevents exothermic reactions that can occur when incompatible solvents are mixed in universal waste carboys.

References

  • EvitaChem. "Buy 4-butyl-N-phenylbenzamide (EVT-10976115) - EvitaChem". evitachem.com. 1

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals - Prudent Practices in the Laboratory". nih.gov.

  • ILO Encyclopaedia of Occupational Health and Safety. "Amides". iloencyclopaedia.org.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。